Product packaging for Ivermectin-d2(Cat. No.:)

Ivermectin-d2

Cat. No.: B10829645
M. Wt: 877.1 g/mol
InChI Key: AZSNMRSAGSSBNP-CTSZMUEMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivermectin-d2 is a useful research compound. Its molecular formula is C48H74O14 and its molecular weight is 877.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H74O14 B10829645 Ivermectin-d2

Properties

Molecular Formula

C48H74O14

Molecular Weight

877.1 g/mol

IUPAC Name

(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+

InChI Key

AZSNMRSAGSSBNP-CTSZMUEMSA-N

Isomeric SMILES

[H][C@@]1(C([C@@H]([C@H](O[C@@]12C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)[C@@H](C)CC)C)[2H])[2H]

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

Foundational & Exploratory

Ivermectin-d2: A Comprehensive Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Ivermectin-d2. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods.

Chemical Properties of this compound

This compound is the deuterated form of Ivermectin, a broad-spectrum anti-parasitic agent. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification of Ivermectin in biological matrices by mass spectrometry.[1]

Below is a summary of the key chemical properties of this compound:

PropertyValueSource(s)
Molecular Formula C₄₈H₇₂D₂O₁₄[2]
Molecular Weight 877.11 g/mol [1]
Exact Mass 876.52041052 Da[3]
CAS Number Not explicitly available for the deuterated positions in the search results. The CAS number for unlabeled Ivermectin is 70288-86-7.
Appearance A solid[2]
Purity ≥99% deuterated forms (d₁-d₂)
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.

Stability Data and Storage

Understanding the stability of this compound is crucial for its proper handling, storage, and use in analytical applications.

Storage Conditions: For long-term stability, this compound should be stored at -20°C.

Stability Profile: While specific long-term stability studies on this compound are not extensively published, the stability of the parent compound, Ivermectin, provides a strong indication of its behavior. Forced degradation studies on Ivermectin have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are critical for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Ivermectin has been shown to be susceptible to degradation under the following conditions:

  • Acidic and Alkaline Hydrolysis: The molecule undergoes hydrolysis in both acidic and basic environments.

  • Oxidation: Ivermectin is sensitive to oxidative stress.

  • Photolysis: Exposure to light can lead to degradation.

  • Thermal Stress: Elevated temperatures can induce degradation.

The deuteration in this compound is unlikely to significantly alter these fundamental degradation pathways. Therefore, it is recommended to protect this compound from prolonged exposure to harsh acidic or basic conditions, strong oxidizing agents, light, and high temperatures.

A visual representation of the general workflow for a forced degradation study is provided below.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC/UPLC Analysis Acid->HPLC Analyze Base Alkaline Hydrolysis Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Stress Thermal->HPLC Analyze Photo Photolytic Stress Photo->HPLC Analyze LCMS LC-MS/MS Analysis HPLC->LCMS Further Characterize Degradation_Products Identification of Degradation Products HPLC->Degradation_Products NMR NMR Spectroscopy LCMS->NMR Structure Elucidation LCMS->Degradation_Products NMR->Degradation_Products Degradation_Pathways Elucidation of Degradation Pathways Degradation_Products->Degradation_Pathways Stability_Indication Development of Stability-Indicating Method Degradation_Pathways->Stability_Indication Ivermectin_d2 This compound Drug Substance Ivermectin_d2->Acid Expose to Ivermectin_d2->Base Expose to Ivermectin_d2->Oxidation Expose to Ivermectin_d2->Thermal Expose to Ivermectin_d2->Photo Expose to

Forced Degradation Study Workflow

Experimental Protocols

Detailed methodologies are essential for reproducible stability testing and analysis. The following sections outline protocols for stability-indicating HPLC methods and photostability testing, based on established methods for Ivermectin.

Stability-Indicating HPLC Method

This method is designed to separate Ivermectin from its potential degradation products, thus indicating the stability of the drug substance.

Chromatographic Conditions:

ParameterCondition
Column Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm particle size)
Mobile Phase A Water:Acetonitrile (50:50, v/v)
Mobile Phase B Isopropanol:Acetonitrile (15:85, v/v)
Gradient Elution A gradient program should be optimized to achieve separation of all relevant peaks within a reasonable timeframe (e.g., 25 minutes).
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 252 nm
Injection Volume 10 µL

Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to various stress conditions as described in the forced degradation protocol. After the specified stress period, the solutions are neutralized (if necessary), diluted to a suitable concentration with the mobile phase, and injected into the HPLC system.

Forced Degradation Protocol

To assess the stability of this compound, a forced degradation study should be performed. The following are representative conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

  • Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 1-4 hours).

  • Oxidative Degradation: Treat the sample solution with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80-100°C) for a specified period (e.g., 24-72 hours).

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

A diagram illustrating the decision-making process for photostability testing is provided below.

Photostability Testing Logic Start Start Photostability Testing Expose_Substance Expose Drug Substance to Light Start->Expose_Substance Analyze_Substance Analyze for Degradation Expose_Substance->Analyze_Substance Significant_Change_Substance Significant Change? Analyze_Substance->Significant_Change_Substance Expose_Product_Unpacked Expose Drug Product (Unpackaged) Significant_Change_Substance->Expose_Product_Unpacked Yes End_Stable Product is Photostable Significant_Change_Substance->End_Stable No Analyze_Product_Unpacked Analyze for Degradation Expose_Product_Unpacked->Analyze_Product_Unpacked Significant_Change_Unpacked Significant Change? Analyze_Product_Unpacked->Significant_Change_Unpacked Expose_Product_Packed Expose Drug Product (Immediate Packaging) Significant_Change_Unpacked->Expose_Product_Packed Yes Significant_Change_Unpacked->End_Stable No Analyze_Product_Packed Analyze for Degradation Expose_Product_Packed->Analyze_Product_Packed Significant_Change_Packed Significant Change? Analyze_Product_Packed->Significant_Change_Packed Significant_Change_Packed->End_Stable No End_Unstable Implement Light Protection (e.g., Packaging, Labeling) Significant_Change_Packed->End_Unstable Yes

Photostability Testing Decision Flowchart

Mass Spectrometry Fragmentation

This compound is frequently used as an internal standard in LC-MS/MS assays for the quantification of Ivermectin. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

The specific transitions monitored for Ivermectin and this compound are crucial for selective and sensitive detection.

Reported SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Source(s)
Ivermectin892.5307.1
This compound 894.5 309.1
Ivermectin892.4569.1
This compound 895.4 571.8

The precursor ions correspond to the ammonium adducts of the molecules ([M+NH₄]⁺). The difference of 2 Da between the precursor and product ions of Ivermectin and this compound confirms the presence of two deuterium atoms in the fragment ion.

Degradation and Metabolic Pathways

The degradation of Ivermectin under various stress conditions leads to the formation of several degradation products. While the exact structures of all degradants of this compound have not been fully elucidated in the provided search results, the pathways are expected to be analogous to those of unlabeled Ivermectin.

A study on the forced degradation of Ivermectin identified five major degradation products. The characterization of these products was performed using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

In terms of metabolism, Ivermectin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The main metabolic pathways involve hydroxylation and O-demethylation. The major metabolites identified are 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin.

The metabolic pathway can be visualized as follows:

Ivermectin Metabolism Ivermectin Ivermectin / this compound CYP3A4 CYP3A4 (major) CYP3A5, CYP2C9 (minor) Ivermectin->CYP3A4 Metabolized by Metabolites Metabolites CYP3A4->Metabolites Hydroxylated Hydroxylated Metabolites (e.g., 4a-hydroxy ivermectin) Metabolites->Hydroxylated Demethylated O-Demethylated Metabolites (e.g., 3''-O-demethyl ivermectin) Metabolites->Demethylated Excretion Excretion (Primarily Feces) Hydroxylated->Excretion Demethylated->Excretion

Simplified Metabolic Pathway of Ivermectin

This technical guide provides a solid foundation for understanding the chemical properties and stability of this compound. For further in-depth studies, it is recommended to consult the specific research articles cited and to perform dedicated stability and degradation studies on this compound following the principles outlined in the ICH guidelines.

References

An In-depth Technical Guide on the Synthesis and Purification of Deuterated Ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Ivermectin

Deuterated ivermectin, most commonly ivermectin-d2, is a stable isotope-labeled version of the broad-spectrum antiparasitic agent ivermectin. In this molecule, two hydrogen atoms are replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of ivermectin in biological matrices, as it is chemically identical to the parent drug but has a distinct molecular weight[1][2]. The use of deuterated internal standards is crucial for correcting for variations in sample preparation and instrument response, leading to more accurate and precise analytical results[1].

Synthesis of Deuterated Ivermectin

The synthesis of deuterated ivermectin is predicated on the well-established semi-synthetic route to ivermectin from its precursor, avermectin. The key step is the selective catalytic hydrogenation of the C22-C23 double bond of avermectin B1 (a mixture of avermectin B1a and B1b)[3]. To produce deuterated ivermectin, this hydrogenation is performed using deuterium gas (D₂) instead of hydrogen gas (H₂).

Key Reaction: Catalytic Deuteration of Avermectin B1

The selective deuteration is typically achieved using a homogeneous catalyst, with Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) being a common choice for the hydrogenation of avermectin[4]. The reaction proceeds as follows:

Avermectin B1 + D₂ --(Wilkinson's Catalyst)--> 22,23-dihydro-d₂-avermectin B1 (Ivermectin-d₂)

Experimental Protocol (Theoretical)

The following protocol is a proposed methodology based on known procedures for ivermectin synthesis and general catalytic deuteration techniques. Optimization of these parameters would be necessary to achieve desired yield and isotopic enrichment.

Materials:

  • Avermectin B1 (a mixture of B1a and B1b)

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Deuterium gas (D₂) of high purity

  • Anhydrous, degassed solvent (e.g., toluene, benzene, or a mixture of methanol and cyclohexane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., a high-pressure autoclave or a Parr hydrogenator)

Procedure:

  • Preparation of the Reaction Vessel: The reaction vessel must be thoroughly dried and purged with an inert gas to remove any traces of oxygen, which can deactivate the catalyst.

  • Charging the Reactor: A solution of Avermectin B1 in the chosen anhydrous and degassed solvent is added to the reaction vessel.

  • Catalyst Addition: Wilkinson's catalyst is added to the reactor under a blanket of inert gas. The catalyst loading is a critical parameter to optimize, typically ranging from catalytic amounts to a certain weight percentage with respect to the avermectin.

  • Deuteration: The reactor is sealed and purged several times with deuterium gas to replace the inert atmosphere. The vessel is then pressurized with deuterium gas to the desired pressure (e.g., 1 to 150 bar) and heated to the reaction temperature (e.g., 60 to 100 °C).

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the consumption of avermectin B1 and the formation of ivermectin-d₂.

  • Reaction Quenching and Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess deuterium gas is safely vented. The reaction mixture is then processed to remove the catalyst, which may involve filtration through a pad of celite or silica gel. The solvent is subsequently removed under reduced pressure to yield the crude deuterated ivermectin.

Synthesis_Workflow

Purification of Deuterated Ivermectin

The crude product from the synthesis will contain a mixture of deuterated ivermectin (ivermectin-d₂), potentially some unreacted avermectin, and possibly under-deuterated (ivermectin-d₁) or non-deuterated ivermectin (ivermectin-d₀) as impurities. Therefore, a robust purification strategy is essential to achieve high chemical and isotopic purity. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

  • A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • A reversed-phase preparative column (e.g., C18) with appropriate dimensions to handle the scale of the synthesis.

Mobile Phase:

  • A typical mobile phase for the separation of ivermectin and related compounds is a mixture of acetonitrile, methanol, and water. The exact composition and gradient profile need to be optimized for the best separation of deuterated and non-deuterated species.

Procedure:

  • Sample Preparation: The crude deuterated ivermectin is dissolved in a suitable solvent, filtered to remove any particulate matter, and then loaded onto the preparative HPLC column.

  • Chromatographic Separation: A gradient elution is typically employed to separate the components of the crude mixture. The separation is based on the subtle differences in polarity and hydrophobic interactions between ivermectin-d₂, unreacted avermectin, and any non-deuterated ivermectin.

  • Fraction Collection: Fractions are collected as they elute from the column. The fractions corresponding to the ivermectin-d₂ peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC and Mass Spectrometry (MS).

  • Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield the final, highly pure deuterated ivermectin.

Purification_Workflow

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis and purification of deuterated ivermectin.

Table 1: Synthesis Parameters (Theoretical)

ParameterValue/RangeRationale
Catalyst Wilkinson's Catalyst (RhCl(PPh₃)₃)Proven efficacy in selective hydrogenation of avermectin.
Deuterium Source High-purity Deuterium Gas (D₂)To ensure efficient incorporation of deuterium.
Solvent Anhydrous Toluene or Methanol/CyclohexaneSolubilizes reactants and catalyst; needs to be inert.
Temperature 60 - 100 °CTo provide sufficient energy for the reaction to proceed.
Pressure 1 - 150 barHigher pressure increases the concentration of D₂ in the solution.
Reaction Time Monitored by HPLCReaction is stopped upon complete consumption of the starting material.

Table 2: Purification and Analytical Parameters

ParameterMethod/ValuePurpose
Purification Method Preparative Reversed-Phase HPLCTo separate deuterated ivermectin from impurities.
Analytical Method Analytical HPLC-UV/MSTo determine chemical purity and confirm molecular weight.
Isotopic Purity Mass Spectrometry (MS)To determine the percentage of deuterated species (d₂, d₁, d₀).
Structural Confirmation Nuclear Magnetic Resonance (NMR)To confirm the position of deuterium incorporation.
Expected Purity >98% (Chemical), >98% (Isotopic)To meet standards for use as an internal standard.

Conclusion

The synthesis and purification of deuterated ivermectin are critical for advancing research and development in areas requiring precise quantification of ivermectin. While a definitive, publicly available protocol is scarce, the outlined methodologies based on the catalytic deuteration of avermectin provide a strong foundation for its production. The successful synthesis, followed by rigorous purification and characterization, will yield a high-purity product suitable for its intended applications in demanding analytical and research settings. Further optimization of the described theoretical protocols is necessary to establish a reproducible and efficient process.

References

An In-depth Technical Guide to Ivermectin-d2: Isotopic Purity and Enrichment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. This document details the significance of isotopic purity and enrichment, presents methods for its determination, and offers detailed experimental protocols for researchers in drug development and analytical sciences.

Introduction to this compound

This compound is a stable isotope-labeled version of Ivermectin where two hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in pharmacokinetic and metabolic studies, as well as a widely used internal standard for the quantitative analysis of Ivermectin in complex biological matrices by mass spectrometry.[][2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug.[]

The accurate determination of isotopic purity and enrichment of this compound is critical for its application. Isotopic purity refers to the percentage of the deuterated molecule relative to any unlabeled (d0) or partially labeled (d1) species. Isotopic enrichment quantifies the percentage of molecules that contain the desired number of deuterium atoms. High isotopic purity is essential to minimize interference and ensure the accuracy of quantitative bioanalytical methods.[]

Analytical Methodologies for Isotopic Purity and Enrichment Analysis

The primary techniques for assessing the isotopic purity and enrichment of deuterated compounds like this compound are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of the d0, d1, and d2 species of Ivermectin can be quantified.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of Ivermectin and its deuterated internal standard in biological samples.

A known issue in the analysis of this compound is the potential interference from the natural isotopic abundance of carbon-13 in unlabeled Ivermectin. The second isotope peak of Ivermectin can contribute to the signal of the this compound peak, which must be accounted for in quantitative analysis.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic enrichment. While proton (¹H) NMR can be limited for highly deuterated compounds, deuterium (²H) NMR is a valuable alternative for direct detection and quantification of the deuterium signal.

Quantitative Data Summary

The isotopic purity and chemical purity of this compound are critical quality attributes. The following tables summarize representative data from a commercially available this compound standard.

Table 1: Isotopic Distribution of this compound

IsotopologuePercentage
d0 (Unlabeled)0.40%
d17.36%
d292.24%

Data sourced from a representative Certificate of Analysis.

Table 2: Chemical and Isotopic Purity of this compound

ParameterSpecification
Chemical Purity (by HPLC)97.63%
Isotopic Enrichment (d2)95.9%

Data sourced from a representative Certificate of Analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of this compound.

4.1. Protocol for Isotopic Purity and Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound using LC-HRMS.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Ivermectin reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

4.1.2. Instrumentation

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

4.1.3. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

4.1.4. LC-HRMS Parameters

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure good separation and peak shape.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS in high-resolution mode

  • Mass Range: m/z 850-950

4.1.5. Data Analysis

  • Acquire the full scan mass spectrum of the this compound sample.

  • Identify the monoisotopic peaks corresponding to the d0, d1, and d2 species of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+NH₄]⁺, [M+Na]⁺). The theoretical m/z values for the ammonium adducts are approximately 892.5 for Ivermectin and 894.5 for this compound.

  • Calculate the relative abundance of each isotopologue from the peak intensities.

  • Correct for the natural isotopic contribution of ¹³C from the unlabeled species to the d1 and d2 peaks.

  • Calculate the isotopic purity and enrichment based on the corrected relative abundances.

4.2. Protocol for Ivermectin Quantification in Biological Samples using this compound as an Internal Standard (LC-MS/MS)

This protocol describes a validated method for the quantification of Ivermectin in plasma or whole blood.

4.2.1. Materials and Reagents

  • Ivermectin reference standard

  • This compound internal standard (IS)

  • Human plasma or whole blood

  • Acetonitrile

  • Methanol

  • Ammonium formate

  • Formic acid

4.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

4.2.3. Sample Preparation

  • Prepare stock solutions of Ivermectin and this compound in methanol at 1 mg/mL.

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma or whole blood with appropriate amounts of Ivermectin.

  • To 100 µL of plasma/whole blood sample, calibration standard, or QC, add 400 µL of a protein precipitation solution (e.g., acetonitrile) containing the this compound internal standard at a fixed concentration.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4.2.4. LC-MS/MS Parameters

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ivermectin: m/z 892.4 → 569.1

    • This compound: m/z 894.5 → 309.1 or 895.4 → 571.8

4.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Ivermectin to this compound against the concentration of the calibration standards.

  • Determine the concentration of Ivermectin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagram 1: General Workflow for Isotopic Purity Analysis of this compound by LC-HRMS

Isotopic Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Prepare this compound Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (1 µg/mL) prep1->prep2 lc Liquid Chromatography Separation prep2->lc ms High-Resolution Mass Spectrometry lc->ms data1 Acquire Full Scan Mass Spectrum ms->data1 data2 Identify Isotopologue Peaks (d0, d1, d2) data1->data2 data3 Calculate Relative Abundances data2->data3 data4 Correct for Natural Isotope Contributions data3->data4 data5 Determine Isotopic Purity & Enrichment data4->data5

Caption: Workflow for determining the isotopic purity and enrichment of this compound.

Diagram 2: Workflow for Quantitative Analysis of Ivermectin using this compound Internal Standard

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Blood) spike Spike with this compound (Internal Standard) sample->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation supernatant->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect peak_integration Peak Area Integration ms_detect->peak_integration ratio_calc Calculate Peak Area Ratio (Ivermectin / this compound) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Ivermectin Concentration ratio_calc->quantification calibration->quantification

Caption: Workflow for the quantification of Ivermectin in biological matrices.

References

The Gold Standard in Bioanalysis: A Technical Guide to Ivermectin-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of Ivermectin-d2 as an internal standard in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the "gold standard" for mitigating variability and ensuring the accuracy and precision of bioanalytical data.[1][2][3] This guide will provide a comprehensive overview of the core principles, experimental protocols, and data presentation pertinent to the use of this compound.

Core Mechanism: The Principle of Isotopic Dilution

The utility of this compound as an internal standard lies in the principle of isotopic dilution. This compound is a chemically identical analog of Ivermectin in which two hydrogen atoms have been replaced by their stable isotope, deuterium.[][5] This subtle modification results in a molecule with nearly identical physicochemical properties to the analyte of interest, Ivermectin. Consequently, during sample preparation, chromatography, and ionization in the mass spectrometer, this compound and Ivermectin behave almost identically.

By adding a known concentration of this compound to each sample at the beginning of the analytical workflow, any variations in sample extraction recovery, injection volume, or ionization efficiency will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between Ivermectin and this compound due to their mass difference. Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite any analytical variations.

Physicochemical Properties

The near-identical physicochemical properties of Ivermectin and its deuterated analog are crucial for its function as an effective internal standard.

PropertyIvermectinThis compoundReference
Molecular FormulaC₄₈H₇₄O₁₄C₄₈H₇₂D₂O₁₄
Molecular Weight~875.1 g/mol ~877.1 g/mol
Purity>94%>99.6%
Chemical StructureA mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1bDeuterated analog of Ivermectin

Experimental Protocol: Quantification of Ivermectin in Human Plasma and Whole Blood

The following is a detailed methodology for the quantification of ivermectin using this compound as an internal standard, adapted from a validated LC-MS/MS method.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Dissolve Ivermectin and this compound in methanol.

  • Working Solutions: Prepare working solutions by diluting the stock solutions in methanol. These solutions are used to spike blank plasma/whole blood for calibration standards and quality control samples. The final volume of the working solution in the biological matrix should be kept below 5%.

Sample Preparation: Protein Precipitation and Phospholipid Removal

This protocol utilizes a Hybrid-Solid Phase Extraction (Hybrid-SPE) technique for efficient sample cleanup.

  • Aliquot 100 µL of whole blood or plasma samples into a 96-well plate.

  • Add 450 µL of a precipitation solution (acetonitrile:water, 90:10, v/v) containing the internal standard, this compound, at a concentration of 80 ng/mL.

  • Mix the samples thoroughly.

  • Centrifuge the plate to pellet the precipitated proteins and phospholipids.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).

  • Detection: Triple quadrupole mass spectrometer operating in positive ionization mode.

Mass Spectrometry Parameters

Quantification is performed using selected reaction monitoring (SRM) for the specific transitions of Ivermectin and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Ivermectin892.5307.1
This compound894.5309.1

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated method for Ivermectin analysis using this compound as an internal standard.

ParameterValueReference
Calibration Range0.970 - 384 ng/mL
Intra-batch Precision< 15%
Inter-batch Precision< 15%
Matrix EffectsNot detected
CarryoverNot detected

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle of using this compound as an internal standard.

G cluster_workflow Experimental Workflow Sample Collection Sample Collection Addition of this compound (IS) Addition of this compound (IS) Sample Collection->Addition of this compound (IS) Sample Preparation (Protein Precipitation & Phospholipid Removal) Sample Preparation (Protein Precipitation & Phospholipid Removal) Addition of this compound (IS)->Sample Preparation (Protein Precipitation & Phospholipid Removal) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation & Phospholipid Removal)->LC-MS/MS Analysis Data Processing (Ratio of Analyte/IS) Data Processing (Ratio of Analyte/IS) LC-MS/MS Analysis->Data Processing (Ratio of Analyte/IS) Quantification Quantification Data Processing (Ratio of Analyte/IS)->Quantification

Caption: A typical experimental workflow for the quantitative analysis of Ivermectin using this compound as an internal standard.

G cluster_logic Logical Relationship Analyte (Ivermectin) Analyte (Ivermectin) Analytical Variability (Sample Loss, Ion Suppression) Analytical Variability (Sample Loss, Ion Suppression) Analyte (Ivermectin)->Analytical Variability (Sample Loss, Ion Suppression) Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Analytical Variability (Sample Loss, Ion Suppression) Constant Ratio (Analyte/IS) Constant Ratio (Analyte/IS) Analytical Variability (Sample Loss, Ion Suppression)->Constant Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Constant Ratio (Analyte/IS)->Accurate Quantification

Caption: The logical principle of using an internal standard to correct for analytical variability and ensure accurate quantification.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Ivermectin-d2 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass fragmentation pattern of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. An understanding of this fragmentation is crucial for the development of robust and sensitive bioanalytical methods, particularly for pharmacokinetic and metabolic studies where this compound is commonly employed as an internal standard. This document outlines the key mass spectrometric characteristics, experimental protocols, and fragmentation pathways of this compound.

Quantitative Mass Spectrometric Data

The analysis of this compound via mass spectrometry, typically employing positive mode electrospray ionization (+ESI), reveals a consistent and predictable fragmentation pattern. The most abundant and reliable precursor ion is the ammonium adduct [M+NH4]+. The subsequent product ions are a result of characteristic cleavages of the macrocyclic lactone structure. The quantitative data for the primary mass transitions are summarized below.

AnalytePrecursor Ion AdductPrecursor Ion (m/z)Product Ion (m/z)
This compound[M+NH4]+895.4, 894.5571.8, 309.1, 309.3
This compound[M+Na]+899.5Not specified
Ivermectin[M+NH4]+892.4, 892.5569.1, 307.1, 307.2
Ivermectin[M+Na]+897.5Not specified

Note: Variations in the reported precursor and product ion m/z values can be attributed to differences in instrumentation and calibration.

Experimental Protocols for LC-MS/MS Analysis

The data presented in this guide are derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A generalized experimental protocol for the analysis of this compound is as follows:

1. Sample Preparation:

  • Standard Preparation: Stock solutions of Ivermectin and this compound are typically prepared by dissolving the reference standards in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[1][2] Working solutions are then prepared by serial dilution in the appropriate solvent.

  • Biological Matrix Extraction: For analysis in plasma or whole blood, a protein precipitation extraction is commonly performed.[3] This involves adding a precipitating agent like acetonitrile to the sample, followed by centrifugation to remove proteins.[4] Alternatively, solid-phase extraction (SPE) techniques can be employed for sample clean-up.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of Ivermectin and this compound.[1]

  • Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate with formic acid). A common composition is acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).

  • Elution: Isocratic or gradient elution can be used to achieve optimal separation.

3. Mass Spectrometry (MS/MS):

  • Instrumentation: A triple quadrupole mass spectrometer is the most common instrument used for the quantitative analysis of this compound.

  • Ionization: Positive mode electrospray ionization (+ESI) is the preferred ionization technique. The formation of ammonium adducts ([M+NH4]+) is often favored as it provides the most intense and reliable signal.

  • Ion Source Parameters:

    • Ion Spray Voltage: Typically set around 5500 V.

    • Source Temperature: Maintained between 300°C and 450°C.

    • Nebulizer and Auxiliary Gas: Nitrogen is used, with pressures typically around 45 psi and 50 psi, respectively.

    • Curtain Gas: Set to approximately 30 psi.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The specific transitions monitored for this compound are m/z 895.4 → 571.8 and m/z 894.5 → 309.1.

  • Collision Energy: A collision energy of around 35 V is typically applied to induce fragmentation.

Mass Fragmentation Pathway of this compound

The fragmentation of the this compound ammonium adduct ([M+NH4]+) primarily involves the cleavage of the glycosidic bonds, leading to the loss of the disaccharide moiety. The presence of the two deuterium atoms on the aglycone core results in a +2 Da mass shift in the precursor ion and the corresponding fragment ions compared to unlabeled Ivermectin.

Ivermectin_d2_Fragmentation precursor This compound [M+NH4]+ m/z 895.4 fragment1 [M+NH4 - C14H24O8-d2]+ m/z 571.8 precursor->fragment1 Loss of Disaccharide fragment2 Further Fragmentation m/z 309.1 / 309.3 fragment1->fragment2 Cleavage of Aglycone

Caption: Fragmentation pathway of this compound ammonium adduct.

Logical Workflow for Method Development

The development of a robust analytical method for Ivermectin utilizing this compound as an internal standard follows a logical progression of steps to ensure accuracy, precision, and reliability.

Method_Development_Workflow cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS/MS Optimization cluster_val Method Validation prep_stock Prepare Stock Solutions (Ivermectin & this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare Quality Control Samples prep_stock->prep_qc lc_el Develop Elution Gradient prep_cal->lc_el val_lin Linearity prep_cal->val_lin prep_qc->lc_el val_acc Accuracy & Precision prep_qc->val_acc lc_col Select Column lc_mp Optimize Mobile Phase lc_col->lc_mp lc_mp->lc_el ms_mrm Select MRM Transitions lc_el->ms_mrm ms_ion Select Ionization Mode (+ESI) ms_pre Identify Precursor Ions ms_ion->ms_pre ms_frag Optimize Fragmentation (Collision Energy) ms_pre->ms_frag ms_frag->ms_mrm val_sel Selectivity & Matrix Effects ms_mrm->val_sel val_lin->val_acc val_acc->val_sel val_stab Stability val_sel->val_stab

Caption: Workflow for LC-MS/MS method development for Ivermectin analysis.

References

Ivermectin-d2 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and relevant biological pathways associated with Ivermectin-d2. This deuterated analog serves as a critical internal standard for the accurate quantification of Ivermectin in complex biological matrices, facilitating research in pharmacology, drug metabolism, and pharmacokinetics.

Certificate of Analysis and Specifications

This compound is a stable, isotopically labeled form of Ivermectin.[1] It is intended for use as an internal standard in quantitative analyses using mass spectrometry.[1][2] The following tables summarize the typical physical and chemical properties of this compound based on data from representative Certificates of Analysis.

Table 1: General Specifications
PropertySpecificationSource
Chemical Name This compound[3]
Molecular Formula C₄₈H₇₂D₂O₁₄[3]
Molecular Weight 877.11 g/mol
Appearance White to light yellow solid
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months
Solubility Slightly soluble in Chloroform, DMSO, and Methanol
Table 2: Analytical Data
ParameterSpecificationMethodSource
Purity 97.63%HPLC
Isotopic Enrichment 95.9%Mass Spectrometry
Deuterium Distribution d0=0.40%, d1=7.36%, d2=92.24%Mass Spectrometry
Carbon Content (C%) 64.65%Elemental Analysis
Hydrogen Content (H%) 8.94%Elemental Analysis

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Ivermectin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Ivermectin Quantification in Plasma

This protocol describes a general method for the determination of Ivermectin in plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Ivermectin and this compound in methanol at a concentration of 1 mg/mL.

  • From these stocks, prepare working solutions by further dilution in methanol.

  • Spike blank plasma with the Ivermectin working solution to create calibration standards. Spike a separate set of blank plasma samples with the this compound working solution to create the internal standard spiking solution.

2. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add the internal standard (this compound) solution.

  • Precipitate proteins by adding a volume of acetonitrile (e.g., 300 µL).

  • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. Some methods may employ a Hybrid-Solid Phase Extraction (Hybrid-SPE) technique for phospholipid removal.

3. Chromatographic Conditions:

  • HPLC System: Standard HPLC or UHPLC system.

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer, such as 2 mM ammonium formate with 0.5% formic acid, run in an isocratic mode (e.g., 90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions:

    • Ivermectin: m/z 892.5 → 307.1

    • This compound: m/z 894.5 → 309.1

  • Gas Temperatures and Pressures: Optimize nebulizer gas, auxiliary gas, and curtain gas according to the specific instrument.

5. Quantification:

  • The concentration of Ivermectin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve generated from the standards.

Visualized Workflows and Pathways

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control and certification of a batch of this compound.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_cert Certification S1 Chemical Synthesis of This compound S2 Purification (e.g., Preparative HPLC) S1->S2 QC1 Identity Confirmation (MS, NMR) S2->QC1 Batch Sampling QC2 Purity Assessment (HPLC) S2->QC2 Batch Sampling QC3 Isotopic Enrichment (Mass Spectrometry) S2->QC3 Batch Sampling QC4 Physical Characterization (Appearance, Solubility) S2->QC4 Batch Sampling Cert Certificate of Analysis Generation QC1->Cert Data Review & Approval QC2->Cert Data Review & Approval QC3->Cert Data Review & Approval QC4->Cert Data Review & Approval Batch Certified this compound Batch Cert->Batch Release for Use

Caption: Quality Control (QC) workflow for this compound reference standard.

Bioanalytical Workflow using this compound

This diagram outlines the process of quantifying Ivermectin in a biological sample using this compound as an internal standard.

Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Protein Precipitation & Sample Extraction IS_Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing: Peak Area Ratio (Analyte/IS) Analysis->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Bioanalytical workflow for Ivermectin quantification.

Ivermectin's Primary Mechanism of Action

Ivermectin's primary antiparasitic effect comes from its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This compound is used to measure the parent compound that elicits this effect.

IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) (Invertebrate Neuron) IVM->GluCl Binds & Potentiates Influx Increased Cl⁻ Influx GluCl->Influx Hyperpol Hyperpolarization of Cell Membrane Influx->Hyperpol Paralysis Paralysis & Death of Parasite Hyperpol->Paralysis

Caption: Ivermectin's mechanism of action in invertebrates.

Ivermectin's Effect on Cancer Signaling Pathways

In cancer research, Ivermectin has been shown to inhibit several signaling pathways crucial for tumor cell proliferation and survival, such as the Akt/mTOR pathway, often by targeting the PAK1 kinase.

IVM Ivermectin PAK1 PAK1 Kinase IVM->PAK1 Inhibits Akt Akt PAK1->Akt Activates mTOR mTOR Akt->mTOR Activates Prolif Cell Proliferation & Survival mTOR->Prolif Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Simplified Ivermectin signaling in cancer cells.

References

Navigating the Stability of Ivermectin-d2 Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term storage and stability of Ivermectin-d2 solutions. As a deuterated internal standard, the stability of this compound is critical for accurate bioanalytical and pharmacokinetic studies. This document outlines the known stability profile of Ivermectin, which is considered a strong surrogate for its deuterated analogue, details experimental protocols for stability assessment, and illustrates key degradation pathways and experimental workflows.

Long-Term Storage and Stability Data

The stability of Ivermectin solutions is influenced by temperature, pH, and light exposure. While specific long-term quantitative stability studies on this compound solutions are not extensively published, the data from Ivermectin provides a reliable indication of its stability due to the minor structural modification of deuterium substitution.

Recommended Storage Conditions

For optimal stability, this compound in its solid form should be stored at -20°C.[1][2] Stock solutions of Ivermectin are generally recommended to be stored at -20°C for short-term (up to 30 days) and -80°C for long-term storage.[3]

Stability of Ivermectin Solutions

The following tables summarize the stability of Ivermectin solutions under various conditions.

Table 1: Stability of Ivermectin Stock Solutions

Storage TemperatureDurationStability
Room Temperature24 hoursStable
-20°C30 daysStable[3]

Table 2: Stability of Ivermectin in Biological Samples (VAMS - Volumetric Absorptive Microsampling)

Storage TemperatureDurationStability
Room Temperature24 hoursStable
-20°C30 daysStable[3]

Table 3: Stability of Extracted Ivermectin Samples in Autosampler

Storage TemperatureDurationStability
Autosampler temp.24 hoursStable

Table 4: Stability of a 0.2% w/v Ivermectin Oral Solution

Storage ConditionDurationRemaining Ivermectin (%)
25°C, 60% RH3 months~97% ± 0.2
40°C, 75% RH3 monthsPhysically stable

Degradation of Ivermectin

Ivermectin is susceptible to degradation under several stress conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that Ivermectin degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions.

Degradation Pathways

The primary degradation pathways for Ivermectin involve the hydrolysis of the disaccharide moiety and oxidation of the molecule. Under acidic conditions, the glycosidic bond can be cleaved, leading to the formation of the monosaccharide and aglycone of Ivermectin. Alkaline conditions can also lead to degradation. Oxidative stress can result in the formation of epoxide derivatives.

G Ivermectin Degradation Pathways IVM This compound Acid Acidic Hydrolysis IVM->Acid Base Alkaline Hydrolysis IVM->Base Oxidation Oxidation IVM->Oxidation Photo Photodegradation IVM->Photo Thermal Thermal Degradation IVM->Thermal Mono Monosaccharide Degradant Acid->Mono Other Other Degradants Base->Other Epoxide Epoxide Degradant Oxidation->Epoxide Photo->Other Thermal->Other Aglycone Aglycone Degradant Mono->Aglycone

Caption: Major degradation pathways of Ivermectin under stress conditions.

Experimental Protocols for Stability Testing

This section provides a general framework for conducting forced degradation and long-term stability studies on this compound solutions.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound solid.
  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.
  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
  • Photolytic Degradation: Expose the stock solution to a light source with a known wavelength and intensity (e.g., UV light at 254 nm or exposure to sunlight) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.
  • Dilute the sample with the mobile phase to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method.

4. HPLC Method Example:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 245 nm.
  • Injection Volume: 20 µL.

Long-Term Stability Study Workflow

This workflow outlines the steps for a comprehensive long-term stability study.

G Long-Term Stability Study Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_3 Data Evaluation A Prepare this compound Solution in Desired Solvent B Aliquot into Vials A->B C Store at Different Conditions (-20°C, 4°C, 25°C) B->C D Withdraw Samples C->D E Analyze by Stability- Indicating HPLC/LC-MS D->E F Quantify this compound and Degradants E->F G Assess Purity and Concentration Changes F->G H Determine Shelf-Life G->H

Caption: General workflow for a long-term stability study of this compound solutions.

Conclusion

The stability of this compound solutions is crucial for their use as internal standards in quantitative analysis. Based on the stability profile of Ivermectin, it is recommended to store this compound solutions at -20°C or lower and to protect them from light. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments under specific laboratory conditions. Understanding the degradation pathways is essential for identifying potential interferences and ensuring the integrity of analytical results. This guide serves as a foundational resource for scientists and professionals in the field of drug development and bioanalysis to ensure the reliable use of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ivermectin in Human Plasma by LC-MS/MS using Ivermectin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust high-throughput method for the quantification of ivermectin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ivermectin-d2, ensures high accuracy and precision. The protocol employs a simple and rapid sample preparation technique, followed by a fast chromatographic separation. This method is suitable for clinical and research laboratories conducting pharmacokinetic studies or therapeutic drug monitoring of ivermectin.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2][3] Accurate measurement of ivermectin concentrations in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. This application note details a validated LC-MS/MS method for the determination of ivermectin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing.[1][3] The method is sensitive, specific, and has been validated over a clinically relevant concentration range.

Experimental

Materials and Reagents
  • Ivermectin reference standard (purity >94%) was obtained from Sigma-Aldrich.

  • This compound (stable isotope-labeled internal standard, purity >99.6%) was sourced from Clearsynth.

  • LC-MS grade acetonitrile, methanol, and water were purchased from J.T. Baker.

  • Formic acid and ammonium formate were obtained from Fluka (Sigma-Aldrich).

  • Blank human plasma was sourced from a certified blood bank.

Stock and Working Solutions
  • Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the ivermectin stock solution with methanol to prepare working standards for calibration curve and quality control samples.

  • IS Working Solution (80 ng/mL): Dilute the this compound stock solution in a solution of acetonitrile:water (90:10, v/v).

Sample Preparation

A protein precipitation method was employed for sample preparation.

  • Aliquot 100 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.

  • Add 450 µL of the IS working solution (80 ng/mL of this compound in acetonitrile:water, 90:10, v/v) to each well.

  • Mix the plate on a Mixmate shaker at 1000 rpm for 10 minutes.

  • Centrifuge the plate at 1100 x g for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

For enhanced cleanup, a phospholipid removal 96-well plate can be utilized.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

ParameterValue
Column Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm
Mobile Phase Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 3 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Ivermectin: m/z 892.5 → 307.1
This compound: m/z 894.5 → 309.1
Collision Energy 35 V
Source Temperature 350 °C
Drying Gas Flow 10 L/min

Results

The method was validated according to the US Food and Drug Administration (FDA) guidelines.

Linearity, LLOQ, and ULOQ

The method demonstrated excellent linearity over the concentration range of 0.970 ng/mL to 384 ng/mL in both plasma and whole blood. The lower limit of quantification (LLOQ) was established at 0.970 ng/mL, and the upper limit of quantification (ULOQ) was 384 ng/mL.

Table 3: Quantitative Performance

ParameterResult
Linear Range 0.970 - 384 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.970 ng/mL
Upper Limit of Quantification (ULOQ) 384 ng/mL
Precision and Accuracy

Intra- and inter-batch precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) and accuracy (%RE) were all within ±15%.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
Low QC 3.39< 15%< 15%Within ±15%
Medium QC 33.4< 15%< 15%Within ±15%
High QC 308< 15%< 15%Within ±15%
Matrix Effect and Recovery

No significant matrix effects were observed. The use of the isotope-labeled internal standard effectively compensated for any potential matrix-induced ion suppression or enhancement. The extraction recovery of ivermectin from plasma was consistent and reproducible.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (450 µL in ACN:H2O) plasma->add_is mix Mix (1000 rpm, 10 min) add_is->mix centrifuge Centrifuge (1100 x g, 5 min) mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (Triple Quadrupole) hplc->ms quant Quantification (Ivermectin/Ivermectin-d2 Ratio) ms->quant results Generate Results quant->results

Caption: LC-MS/MS workflow for ivermectin quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of ivermectin in human plasma. The simple sample preparation protocol and the use of a stable isotope-labeled internal standard make this method well-suited for routine analysis in a research or clinical setting. The method has been successfully validated and demonstrates excellent performance in terms of linearity, precision, and accuracy.

References

Application Note: Quantitative Analysis of Ivermectin in Human Plasma by LC-MS/MS Using Ivermectin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent used in the treatment of various parasitic infections in humans.[1][2] Accurate and reliable quantification of ivermectin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ivermectin in human plasma, utilizing its deuterated analog, Ivermectin-d2, as an internal standard (IS) to ensure high accuracy and precision. The method is validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][3][4]

Principle

This method employs a sample preparation step to extract ivermectin and the internal standard from human plasma. The extract is then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of ivermectin to its deuterated internal standard (this compound) against a calibration curve. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in instrument response.

Materials and Reagents

  • Analytes: Ivermectin (purity >94%), this compound (purity >99.6%)

  • Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)

  • Reagents: Formic acid (MS grade), Ammonium formate (MS grade)

  • Plasma: Blank human plasma with citrate phosphate dextrose (CPD) as an anticoagulant

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality control samples. A separate working solution for the internal standard (this compound) should also be prepared in methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate ivermectin working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the working solution in the plasma should be kept below 5%.

Sample Preparation (Hybrid Solid-Phase Extraction - Hybrid-SPE)

This protocol utilizes a 96-well plate Hybrid-SPE technique for efficient removal of phospholipids and proteins from the plasma samples.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (this compound).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Vortex the samples and then centrifuge.

  • Load the supernatant onto the Hybrid-SPE 96-well plate.

  • Apply vacuum to pull the sample through the SPE material.

  • Elute the analytes with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge spe_loading Load Supernatant onto Hybrid-SPE Plate vortex_centrifuge->spe_loading spe_elution Elute Analytes spe_loading->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_injection Inject into LC-MS/MS reconstitution->lcms_injection

Caption: Sample preparation workflow using Hybrid-SPE.

LC-MS/MS Analysis

The chromatographic separation is performed using a C18 reversed-phase column, and detection is carried out using a triple quadrupole mass spectrometer in positive ionization mode with selected reaction monitoring (SRM).

Table 1: LC-MS/MS Instrument Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm
Mobile Phase Acetonitrile: 2 mM Ammonium formate with 0.5% Formic acid (90:10, v/v)
Flow Rate 500 µL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Drying Temperature 450°C
Collision Energy 35 V

Table 2: Selected Reaction Monitoring (SRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ivermectin892.5307.1
This compound894.5309.1

Source:

G cluster_lcms LC-MS/MS Analysis Workflow injection Sample Injection lc_separation LC Separation (C18 Column) injection->lc_separation ionization ESI+ Ionization lc_separation->ionization ms_detection MS/MS Detection (SRM) ionization->ms_detection data_analysis Data Acquisition & Analysis ms_detection->data_analysis

Caption: LC-MS/MS analytical workflow.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.970 to 384 ng/mL in human plasma. A weighted (1/x²) linear regression model was used for the calibration curve, and the correlation coefficient (r²) was > 0.99.

Table 3: Calibration Curve Details

ParameterResult
Concentration Range0.970 - 384 ng/mL
Regression ModelWeighted Linear Regression (1/x²)
Correlation Coefficient (r²)> 0.99
Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at four quality control levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results were within the acceptable limits (<15% for precision and ±15% for accuracy, except for LLOQ where it is <20% and ±20%).

Table 4: Accuracy and Precision Data

QC LevelIntra-batch Precision (%CV)Inter-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Accuracy (%)
LLOQ< 15%< 15%85-115%85-115%
LQC< 15%< 15%85-115%85-115%
MQC< 15%< 15%85-115%85-115%
HQC< 15%< 15%85-115%85-115%

Note: The table represents typical acceptance criteria as per FDA/EMA guidelines. Specific values can be found in the cited literature.

Recovery and Matrix Effect

The extraction recovery of ivermectin and this compound from human plasma was consistent and high. The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components did not interfere with the quantification of the analytes.

Stability

Ivermectin was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of ivermectin in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures the quality and reliability of the data.

References

Application Note: Quantitative Analysis of Ivermectin in Whole Blood using Ivermectin-d2 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent used in the treatment of various human and animal diseases.[1] Accurate quantification of ivermectin in biological matrices such as whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ivermectin in whole blood samples. The use of a stable isotope-labeled internal standard, Ivermectin-d2, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

This method employs a sample clean-up procedure using a hybrid solid-phase extraction (SPE) technique to remove phospholipids and other matrix interferences from whole blood samples.[2][3][4][5] The extracted ivermectin and the internal standard, this compound, are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ionization mode. Quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Ivermectin reference standard (>94% purity)

  • This compound internal standard (>99.6% purity)

  • Methanol (MS grade)

  • Acetonitrile (MS grade)

  • Water (MS grade)

  • Formic acid (MS grade)

  • Ammonium formate (MS grade)

  • Blank human whole blood with citrate phosphate dextrose (CPD) as anticoagulant

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and this compound by dissolving the reference standards in methanol.

  • Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound in acetonitrile:water (90:10, v/v) at a concentration of 80 ng/mL.

  • Calibration Standards and QCs: Spike blank whole blood with the ivermectin working solutions to achieve the desired concentration range for the calibration curve (e.g., 0.970 - 384 ng/mL) and for low, medium, and high QC samples. The final volume of the spiking solution should not exceed 5% of the total sample volume.

3. Sample Preparation (Hybrid-Solid Phase Extraction)

  • Thaw frozen whole blood samples at room temperature and mix thoroughly.

  • Centrifuge the samples at 3000 x g for 5 minutes at 20°C.

  • Aliquot 100 µL of the whole blood sample into a 96-well plate.

  • Add 450 µL of the this compound working solution (80 ng/mL in acetonitrile:water, 90:10, v/v) to each well.

  • Mix the plate on a shaker for 10 minutes at 1000 rpm.

  • Centrifuge the plate at 1100 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. This Hybrid SPE technique effectively removes phospholipids and proteins.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm

    • Mobile Phase: Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)

    • Flow Rate: 500 µL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Spray Voltage: 5500 V

    • Drying Temperature: 450°C

    • Curtain Gas (CUR): 30 psi

    • Nebulizer Gas (GS1): 45 psi

    • Auxiliary Gas (GS2): 50 psi

    • Collision Energy: 35 V for both analytes

    • SRM Transitions:

      • Ivermectin: m/z 892.5 → 307.1

      • This compound: m/z 894.5 → 309.1

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of ivermectin to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting factor to obtain the best fit for the calibration curve.

  • Quantify the ivermectin concentration in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for Ivermectin in Whole Blood

ParameterResult
Linearity Range 0.970 - 384 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.970 ng/mL
Intra-assay Precision (%CV) 1.70% to 9.76%
Inter-assay Precision (%CV) 1.70% to 9.76%
Intra-assay Accuracy 95.9% to 109%
Inter-assay Accuracy 95.9% to 109%
Recovery (Absolute) 96% - 123%
Matrix Effect No significant matrix effects detected
Carryover No carryover detected

Table 2: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Ivermectin 892.5307.135
This compound 894.5309.135

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Whole Blood Sample (100 µL) add_is 2. Add this compound (450 µL, 80 ng/mL) sample->add_is mix 3. Mix (1000 rpm, 10 min) add_is->mix centrifuge1 4. Centrifuge (1100 x g, 5 min) mix->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant injection 6. Inject 5 µL supernatant->injection lc_separation 7. LC Separation (C18 Column) injection->lc_separation ms_detection 8. MS/MS Detection (SRM Mode) lc_separation->ms_detection quantification 9. Quantification (Peak Area Ratio vs. Calibration Curve) ms_detection->quantification

References

Application Notes and Protocols: Ivermectin-d2 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent used in both human and veterinary medicine. Accurate quantification of ivermectin in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining dosing regimens and assessing drug safety and efficacy. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis.[1][2] Ivermectin-d2, a deuterated analog of ivermectin, is an ideal internal standard for these studies as it shares near-identical physicochemical properties with the unlabeled analyte, co-elutes chromatographically, and is distinguishable by its mass-to-charge ratio (m/z).[1][] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic research.

Data Presentation

The following tables summarize key quantitative data for the analysis of ivermectin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Ivermectin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ivermectin892.5307.1Positive ESI
This compound894.5309.1Positive ESI

Data sourced from a validated LC-MS/MS method.[4]

Table 2: Chromatographic Conditions for Ivermectin Analysis

ParameterCondition
LC ColumnAgilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm)
Mobile PhaseAcetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)
Elution ModeIsocratic
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C

These conditions have been shown to provide good separation and peak shape.

Table 3: Performance Characteristics of a Validated LC-MS/MS Method

ParameterResult
Linearity Range0.970 - 384 ng/mL
Intra-batch Precision (%CV)< 15%
Inter-batch Precision (%CV)< 15%
Accuracy (%RE)Within ±15%
Recovery90 - 99%

Method validation was performed in accordance with FDA and EMA guidelines.

Experimental Protocols

Herein are detailed methodologies for key experiments involving the use of this compound as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

  • Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin reference standard in an appropriate solvent such as methanol or DMSO.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the ivermectin stock solution.

  • Ivermectin Working Solutions: Serially dilute the ivermectin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • This compound Working Solution (e.g., 80 ng/mL): Dilute the this compound stock solution with the appropriate solvent (e.g., 90:10 acetonitrile:water) to be used for sample precipitation.

Protocol 2: Sample Preparation from Plasma or Whole Blood (Protein Precipitation)

This protocol is a rapid and effective method for removing proteins from plasma or whole blood samples.

  • Sample Thawing: Thaw frozen plasma or whole blood samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Internal Standard Addition and Protein Precipitation: Add 450 µL of the this compound working solution (in 90:10 acetonitrile:water) to each well.

  • Mixing: Mix thoroughly by vortexing or shaking for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the 96-well plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

  • Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.

  • Equilibration: Equilibrate the LC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared supernatant from Protocol 2 into the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for ivermectin and this compound as specified in Table 1.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Whole Blood Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify vs. Calibration Curve Ratio->Calibration PK_Analysis Pharmacokinetic Analysis Calibration->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of ivermectin.

logical_relationship cluster_compensation Compensation Mechanism cluster_outcome Result SP_Var Sample Preparation (e.g., extraction loss) IS This compound (Internal Standard) Ratio Analyte/IS Ratio is Constant SP_Var->Ratio Variability is Corrected For Inj_Var Injection Volume Inj_Var->Ratio Variability is Corrected For Ion_Var Ion Suppression/Enhancement Ion_Var->Ratio Variability is Corrected For CoElution Co-elutes with Analyte IS->CoElution Similar_Behavior Experiences Similar Matrix Effects IS->Similar_Behavior CoElution->Ratio Similar_Behavior->Ratio Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

Caption: Role of an internal standard in quantitative analysis.

References

Application Notes and Protocols for Ivermectin Analysis using Ivermectin-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of ivermectin in biological matrices for quantitative analysis, utilizing Ivermectin-d2 as an internal standard. The following methods are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a hybrid Solid-Phase Extraction with Phospholipid Removal. These techniques are commonly employed in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis.

Overview of Sample Preparation Techniques

The accurate quantification of ivermectin in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The choice of sample preparation technique depends on the desired sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. This compound is a stable isotope-labeled internal standard that is chemically identical to ivermectin, ensuring that it behaves similarly during extraction and ionization, thus correcting for matrix effects and variability in sample processing.

Commonly Used Techniques:

  • Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent to precipitate proteins. While efficient, it may result in less clean extracts, potentially leading to matrix effects in the LC-MS/MS analysis.[1][2]

  • Solid-Phase Extraction (SPE): A more selective technique that separates ivermectin from matrix components based on its physicochemical properties. SPE typically yields cleaner extracts and can be optimized for higher recovery and sensitivity.[3]

  • Hybrid Solid-Phase Extraction (Hybrid SPE) with Phospholipid Removal: This high-throughput technique combines the simplicity of protein precipitation with the cleanup efficiency of SPE, specifically targeting the removal of phospholipids, which are a major source of matrix effects in LC-MS/MS.[1][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described sample preparation methods for ivermectin analysis.

ParameterProtein PrecipitationSolid-Phase Extraction (SPE)Hybrid SPE (Phospholipid Removal)
Linearity Range 0.5 - 200 ng/mL0.1 - 1000 ng/mL0.970 - 384 ng/mL
Sample Volume 100 - 200 µL200 µL100 µL
Recovery 80 - 120%>85%96 - 123%
Precision (%CV) < 8%< 15%< 15%
Accuracy (%Bias) < 14%Within ±15%89.8%–99.2% (plasma), 95.9%–109% (whole blood)
Matrix Effect Can be significantMinimizedSignificantly reduced
Throughput HighModerateHigh

Experimental Protocols

Materials and Reagents
  • Ivermectin reference standard (>94% purity)

  • This compound internal standard (>99.6% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Blank biological matrix (plasma, whole blood)

  • SPE cartridges (e.g., C18, 50 mg, 1 mL)

  • Hybrid SPE 96-well plates (phospholipid removal)

  • Microcentrifuge tubes, 96-well collection plates

  • Vortex mixer, centrifuge

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method suitable for high-throughput screening.

Workflow Diagram:

PPT_Workflow Sample 1. Sample Aliquoting (100 µL Plasma/Whole Blood) IS_Spike 2. Add IS (this compound in Acetonitrile) Sample->IS_Spike Precipitation 3. Protein Precipitation (450 µL 90% Acetonitrile) IS_Spike->Precipitation Vortex 4. Vortex Mix (10 min, 1000 rpm) Precipitation->Vortex Centrifuge 5. Centrifuge (5 min, 1100 x g) Vortex->Centrifuge Supernatant 6. Transfer Supernatant for LC-MS/MS Analysis Centrifuge->Supernatant

Protein Precipitation Workflow

Procedure:

  • Aliquot 100 µL of plasma or whole blood sample into a microcentrifuge tube.

  • Add 450 µL of precipitation solution (acetonitrile:water, 90:10, v/v) containing the this compound internal standard (e.g., at 80 ng/mL).

  • Vortex the mixture vigorously for 10 minutes at 1000 rpm.

  • Centrifuge the samples at 1100 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract, reducing matrix interference.

Workflow Diagram:

SPE_Workflow Sample 1. Sample Aliquoting (200 µL Plasma) IS_Spike 2. Add IS (10 µL this compound) Sample->IS_Spike Dilute 3. Dilute Sample (400 µL Buffer) IS_Spike->Dilute Load 5. Load Sample Dilute->Load Condition 4. Condition SPE Cartridge (Methanol then Water) Condition->Load Wash 6. Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute 7. Elute Ivermectin (e.g., Methanol) Wash->Elute Evaporate 8. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow

Procedure:

  • Into a polypropylene tube, add 200 µL of plasma sample.

  • Spike the sample with 10 µL of this compound internal standard working solution.

  • Vortex for 10 seconds, then dilute with 400 µL of 10 mM sodium acetate buffer. Vortex again.

  • Add 200 µL of methanol to the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (50 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the ivermectin and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 3: Hybrid Solid-Phase Extraction (Hybrid SPE) with Phospholipid Removal

This protocol is ideal for high-throughput analysis of plasma and whole blood, offering excellent cleanup with minimal sample handling.

Workflow Diagram:

HybridSPE_Workflow Sample 1. Aliquot Sample (100 µL Plasma/Whole Blood) into Hybrid SPE Plate Precipitation 2. Add Precipitation Solution (450 µL 90% Acetonitrile with this compound) Sample->Precipitation Mix 3. Mix (10 min, 1000 rpm) Precipitation->Mix Filter 4. Apply Vacuum/Centrifuge to Filter Mix->Filter Collect 5. Collect Filtrate for LC-MS/MS Analysis Filter->Collect

Hybrid SPE Workflow

Procedure:

  • Aliquot 100 µL of plasma or whole blood samples into the wells of a 96-well Hybrid SPE plate.

  • Add 450 µL of a solution of 90% acetonitrile in water containing the this compound internal standard directly to each well.

  • Mix the plate on a shaker for 10 minutes at 1000 rpm to ensure complete protein precipitation.

  • Apply a vacuum to the manifold or centrifuge the plate to draw the supernatant through the filter, trapping the precipitated proteins and phospholipids.

  • Collect the clean filtrate in a 96-well collection plate for direct injection into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

The analytical workflow does not involve biological signaling pathways. The logical relationship in the sample preparation process is a linear sequence of steps designed to isolate the analyte of interest from the biological matrix and prepare it for instrumental analysis. The provided workflow diagrams for each protocol illustrate these logical relationships. The overarching goal is to minimize matrix components while maximizing the recovery of ivermectin and its internal standard, this compound, to ensure accurate and precise quantification. The use of a stable isotope-labeled internal standard is a critical logical step to account for any analyte loss during the multi-step extraction process and to correct for matrix-induced ionization suppression or enhancement in the mass spectrometer.

References

Application Note & Protocol: Quantitative Determination of Ivermectin in Tissue Samples using LC-MS/MS with Ivermectin-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the sensitive and selective quantification of ivermectin in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Ivermectin-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described method is applicable for pharmacokinetic studies, residue analysis, and other research purposes requiring the determination of ivermectin concentrations in complex biological matrices.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.[1] Accurate measurement of its concentration in tissues is crucial for understanding its distribution, efficacy, and potential for residues. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and ability to handle complex biological samples.[2] The use of a stable isotope-labeled internal standard like this compound is critical to correct for variations in sample preparation and instrument response, thereby ensuring robust and reliable quantification.[3][4]

This application note details a comprehensive protocol covering tissue sample preparation through homogenization and extraction, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow

The overall experimental process for the quantification of ivermectin in tissue samples is outlined in the diagram below.

Ivermectin Tissue Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Tissue Sample Collection & Weighing homogenize 2. Homogenization (with buffer) sample->homogenize spike 3. Spiking with this compound (IS) homogenize->spike extract 4. Extraction (Protein Precipitation or SPE) spike->extract centrifuge 5. Centrifugation extract->centrifuge supernatant 6. Supernatant Transfer & Evaporation centrifuge->supernatant reconstitute 7. Reconstitution supernatant->reconstitute inject 8. Injection into LC-MS/MS reconstitute->inject separate 9. Chromatographic Separation inject->separate detect 10. Mass Spectrometric Detection (MRM) separate->detect integrate 11. Peak Integration detect->integrate calculate 12. Concentration Calculation (Analyte/IS Ratio) integrate->calculate report 13. Data Reporting calculate->report

Caption: Experimental workflow for ivermectin quantification in tissue.

Materials and Reagents

  • Standards: Ivermectin (>94% purity), this compound (>99% purity)[3]

  • Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)

  • Reagents: Formic acid (MS grade), Ammonium formate (MS grade)

  • Tissue: Blank control tissue from the same species and type as the study samples.

  • Equipment: Analytical balance, tissue homogenizer, centrifuge, vortex mixer, solvent evaporator, LC-MS/MS system.

Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ivermectin and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or acetonitrile.

  • Internal Standard (IS) Spiking Solution: Dilute the this compound working solution to a final concentration of approximately 80 ng/mL. The optimal concentration should ensure the IS response is consistent and within the detector's linear range across all samples.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking known concentrations of ivermectin working solutions into blank tissue homogenate. A typical calibration range is 0.5 ng/mL to 250 ng/mL or 0.97 to 384 ng/mL.

Sample Preparation Protocol

This protocol utilizes a protein precipitation method, which is effective for extracting ivermectin from tissue homogenates.

  • Homogenization: Accurately weigh approximately 100-200 mg of tissue. Add a suitable buffer (e.g., phosphate-buffered saline) at a 1:3 ratio (w/v) and homogenize until a uniform consistency is achieved.

  • Spiking: To a 100 µL aliquot of the tissue homogenate, add 50 µL of the this compound IS spiking solution.

  • Protein Precipitation: Add 450 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 2 mM ammonium formate and 0.5% formic acid). Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters serve as a typical starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC or HPLC System
Column Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) or equivalent C18 column
Mobile Phase A 2 mM Ammonium Formate with 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic elution with 90% Mobile Phase B is often effective.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Ionization Source The formation of an ammonium adduct ([M+NH4]+) is common and provides a reliable ion for quantification.
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: LC-MS/MS Parameters

MRM Transitions and Mass Spectrometer Settings

The specific mass-to-charge ratios (m/z) for precursor and product ions must be optimized. The transitions below are commonly used for ivermectin and its deuterated internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Ivermectin892.5307.135
This compound (IS)894.5309.135

Table 2: MRM Transitions for Ivermectin and this compound.

Method Validation Data

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters from published methods are summarized below.

Parameter Typical Value
Linearity Range 0.970 - 384 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/g or ng/mL
Accuracy (Intra- and Inter-day) 85 - 115% (80-120% at LLOQ)
Precision (%CV, Intra- and Inter-day) < 15% (< 20% at LLOQ)
Recovery > 75%

Table 3: Summary of Method Performance Characteristics.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both ivermectin and this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Ivermectin / this compound) against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).

  • Concentration Calculation: Determine the concentration of ivermectin in the tissue samples by applying the peak area ratio to the regression equation of the calibration curve. Adjust the final concentration based on the initial tissue weight and dilution factors used during sample preparation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for quantifying ivermectin in tissue samples. The detailed protocol for sample preparation and instrumental analysis, combined with rigorous method validation, ensures the generation of high-quality data suitable for a wide range of research and drug development applications.

References

Application Note & Protocol: Quantitative Analysis of Ivermectin using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] Accurate quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. This application note provides a detailed protocol for the establishment of a robust calibration curve for the quantification of ivermectin in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ivermectin-d2 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Experimental Protocols

1. Materials and Reagents

  • Ivermectin reference standard (>94% purity)[1][2]

  • This compound internal standard (>99.6% purity)[1]

  • Methanol (MS grade)

  • Acetonitrile (MS grade)

  • Water (MS grade)

  • Formic acid (MS grade)

  • Ammonium formate

  • Blank human plasma (with citrate phosphate dextrose as anticoagulant)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with a TurboV ionization source interface

3. Preparation of Standard Solutions

3.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve ivermectin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

3.2. Working Solutions

  • Prepare working solutions by diluting the stock solutions with methanol. These solutions will be used to spike blank plasma for creating calibration standards and quality control samples.

4. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking blank plasma with the ivermectin working solution to achieve a concentration range of 0.970-384 ng/mL.

  • The final volume of the working solution in the plasma should be kept below 5%.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3.39 ng/mL, 33.4 ng/mL, and 308 ng/mL).

5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 450 µL of a precipitation solution.

  • The precipitation solution consists of acetonitrile and water (90:10, v/v) containing the this compound internal standard at a fixed concentration (e.g., 80 ng/mL).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 3000 x g for 5 minutes at 20°C.

  • Transfer the supernatant for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) method can be employed for sample cleanup.

6. LC-MS/MS Analysis

  • Inject the prepared sample supernatant into the LC-MS/MS system.

  • Perform chromatographic separation on an Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm).

  • Use a mobile phase of acetonitrile and 2 mM ammonium formate containing 0.5% formic acid (90:10, v/v).

  • Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode.

  • Quantification is achieved using selected reaction monitoring (SRM) for the specific transitions of ivermectin and this compound.

7. Data Analysis and Calibration Curve Construction

  • Integrate the peak areas of ivermectin and this compound for each sample.

  • Calculate the peak area ratio of ivermectin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding ivermectin concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.

  • Use the regression equation to determine the concentration of ivermectin in the QC and unknown samples.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterSetting
Liquid Chromatography
ColumnAgilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)
Mobile PhaseAcetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Spray Voltage5500 V
Drying Temperature450°C
Curtain Gas (CUR)30 psi
Nebulizer Gas (GS1)45 psi
Auxiliary Gas (GS2)50 psi
Collision Energy35 V
SRM Transitions
Ivermectinm/z 892.5 → 307.1
This compoundm/z 894.5 → 309.1

Table 2: Calibration Curve and Quality Control Sample Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standards
LLOQ0.970
CAL 23.39
CAL 311.9
CAL 441.6
CAL 5146
ULOQ384
Quality Control Samples
LQC3.39
MQC33.4
HQC308

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Ivermectin & this compound) work_sol Prepare Working Solutions stock_sol->work_sol cal_qc Prepare Calibration & QC Samples in Blank Plasma work_sol->cal_qc sample_prep Protein Precipitation (Acetonitrile with this compound) cal_qc->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_acq Data Acquisition (SRM) lcms->data_acq peak_int Peak Integration data_acq->peak_int ratio_calc Calculate Peak Area Ratios peak_int->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quant Quantify Unknown Samples cal_curve->quant

Caption: Experimental workflow for ivermectin quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Quantitative Output ivermectin Ivermectin (Analyte) sample_prep Sample Prep Variability ivermectin->sample_prep lcms_response LC-MS/MS Response Variability ivermectin->lcms_response Signal ivermectin_d2 This compound (Internal Standard) ivermectin_d2->sample_prep ivermectin_d2->lcms_response Signal sample_prep->lcms_response ratio Peak Area Ratio (Ivermectin / this compound) lcms_response->ratio quant Accurate Quantification ratio->quant Used for Quantification

Caption: Analyte and internal standard relationship.

References

Application of Ivermectin-d2 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine to treat and control internal and external parasites in food-producing animals.[1][2] The use of ivermectin can lead to the presence of drug residues in animal-derived food products such as meat, milk, and liver.[1][3] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for ivermectin in various food commodities to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues and ensuring compliance with regulatory standards.

The use of stable isotope-labeled internal standards is a well-established practice in quantitative mass spectrometry to improve the accuracy and precision of analytical measurements. Ivermectin-d2, a deuterated analog of ivermectin, serves as an ideal internal standard for the analysis of ivermectin residues. Its chemical and physical properties are nearly identical to those of the analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its mass is different, allowing for its distinct detection by a mass spectrometer. This application note provides a detailed protocol for the determination of ivermectin residues in animal tissues using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves the extraction of ivermectin and the internal standard, this compound, from the sample matrix. The extract is then purified to remove interfering substances. The final extract is analyzed by LC-MS/MS, where the compounds are separated chromatographically and then detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of ivermectin to this compound against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. The use of this compound compensates for potential variations in extraction efficiency and matrix effects, leading to more reliable and accurate quantification.

Experimental Protocols

Reagents and Materials
  • Standards: Ivermectin (purity >94%), this compound (purity >99.6%)

  • Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)

  • Reagents: Formic acid (MS grade), Ammonium formate (MS grade), Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or other appropriate polymeric sorbent)

  • Sample Matrices: Blank bovine liver, muscle, or other relevant animal tissue.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ivermectin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of ivermectin by diluting the stock solution with methanol. These will be used to spike blank matrix for calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 5 ng/mL) by diluting the stock solution with methanol.

Sample Preparation

The following is a general protocol for tissue samples. The specific steps may need to be optimized depending on the matrix.

  • Homogenization: Weigh 3 g (±0.05 g) of the thawed and homogenized tissue sample into a 50-mL polypropylene centrifuge tube.

  • Spiking: For calibration standards and quality control samples, spike the blank tissue with the appropriate working standard solutions of ivermectin and a fixed amount of the this compound working solution. Allow to equilibrate for 15 minutes. For unknown samples, add only the this compound working solution.

  • Extraction:

    • Add 0.20 g of NaCl and 10 mL of 0.1% acetic acid in acetonitrile to the sample.

    • Vortex for 10 seconds and then shake mechanically for 5 minutes.

    • Sonicate the samples for 5 minutes.

    • Centrifuge at 6000 rpm for 5 minutes at 4°C.

    • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile and 2 mM ammonium formate with 0.5% formic acid in water. A common starting condition is a 90:10 (v/v) ratio of the organic to aqueous phase.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor to product ion transitions for both ivermectin and this compound. Ammonium adducts [M+NH4]+ are often monitored for ivermectin.

      • Ivermectin: Precursor ion (e.g., m/z 892.5) → Product ions

      • This compound: Precursor ion (e.g., m/z 894.5) → Product ions

Data Presentation

The performance of the analytical method is summarized in the following tables.

Table 1: Method Performance in Plasma and Whole Blood

ParameterPlasmaWhole BloodReference
Calibration Range0.970 - 384 ng/mL0.970 - 384 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99
Intra-assay Accuracy89.8% - 99.2%95.9% - 109%
Inter-assay Accuracy89.8% - 99.2%95.9% - 109%
Intra-assay Precision (%CV)3.91% - 16.4%1.70% - 9.76%
Inter-assay Precision (%CV)3.91% - 16.4%1.70% - 9.76%

Table 2: Method Performance in Fish Tissue

ParameterValueReference
Limit of Detection (LOD)0.07 - 1.3 µg/kg
Recovery86% - 106%
Relative Standard Deviation (RSD)< 20%

Table 3: Method Performance in Game Meats (Bison, Deer, Elk, Rabbit)

ParameterValueReference
Validation Levels0.5VL, 1.0VL, 2.0VL (1.0VL = 10 ng/g)
Average Accuracy77.2% - 113%
Minimum Level of Applicability (MLA)7.5 ng/g for most matrices

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Animal Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization Sample->Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction Liquid-Liquid or QuEChERS Extraction Spiking->Extraction Cleanup Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Ivermectin Concentration Quantification->Result

Caption: Experimental workflow for ivermectin residue analysis.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_quantification Quantification Ivermectin Ivermectin Ivermectin_Loss Variable Loss during Sample Prep Ivermectin->Ivermectin_Loss Ivermectin_Response Variable MS Response (Matrix Effects) Ivermectin_Loss->Ivermectin_Response Ivermectin_Signal Ivermectin Signal Ivermectin_Response->Ivermectin_Signal Ratio Ratio (Ivermectin Signal / this compound Signal) Ivermectin_Signal->Ratio Ivermectin_d2 This compound Ivermectin_d2_Loss Similar Variable Loss Ivermectin_d2->Ivermectin_d2_Loss Ivermectin_d2_Response Similar Variable MS Response Ivermectin_d2_Loss->Ivermectin_d2_Response Ivermectin_d2_Signal This compound Signal Ivermectin_d2_Response->Ivermectin_d2_Signal Ivermectin_d2_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Role of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of ivermectin residues in various veterinary matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring and regulatory compliance. The high sensitivity, accuracy, and precision of the method make it an invaluable tool for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis.

References

Application Notes and Protocols for High-Throughput Screening of Ivermectin using Ivermectin-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.[1] Its potent activity against a range of nematodes and arthropods has made it a cornerstone in the treatment of diseases such as onchocerciasis and lymphatic filariasis.[1] Accurate and efficient quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and dose optimization. This document provides detailed application notes and protocols for a high-throughput screening method for ivermectin using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Ivermectin-d2.

The use of this compound as an internal standard is critical for achieving high accuracy and precision in bioanalytical methods.[1][2] It closely mimics the chemical and physical properties of ivermectin, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for effective compensation for variations in sample preparation and matrix effects, leading to reliable and reproducible results.[1] The described method is suitable for the analysis of ivermectin in plasma and whole blood samples.

Ivermectin's Mechanism of Action: A Signaling Pathway

Ivermectin's primary mechanism of action involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the parasite.

Ivermectin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ivermectin Ivermectin GluClR Glutamate-Gated Chloride Channel (GluClR) Ivermectin->GluClR Binds and Activates Chloride_Influx Chloride Ion (Cl-) Influx GluClR->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis of Nerve and Muscle Cells Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Ivermectin signaling pathway in invertebrates.

Experimental Protocols

This section details the validated high-throughput method for the quantification of ivermectin in human plasma and whole blood using LC-MS/MS.

Materials and Reagents
  • Ivermectin reference standard: Purity >94%

  • This compound internal standard: Purity >99%

  • Solvents: Methanol (MS grade), Acetonitrile (MS grade), Water (MS grade)

  • Reagents: Formic acid (MS grade), Ammonium formate (MS grade)

  • Biological Matrix: Blank human plasma and whole blood

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality controls.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 80 ng/mL in a mixture of acetonitrile and water (90:10, v/v).

Sample Preparation: Protein Precipitation

This method utilizes a simple and rapid protein precipitation technique for sample clean-up.

  • Thaw frozen plasma or whole blood samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 100 µL of each sample (calibration standards, quality controls, and unknown samples) into a 96-well plate.

  • Add 450 µL of the this compound internal standard working solution (80 ng/mL in acetonitrile:water 90:10, v/v) to each well.

  • Mix the plate on a shaker for 10 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase Acetonitrile and 5 mM ammonium formate with 0.1% formic acid in water (e.g., 90:10 v/v)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 3 minutes

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Ivermectin: m/z 875.5 → 569.5; this compound: m/z 877.5 → 571.5
Collision Energy Optimized for each transition (typically around 30-40 eV)
Source Temperature 500 °C

Data Presentation: Method Validation Summary

The described method has been validated according to the FDA guidelines for bioanalytical method validation. A summary of the quantitative data is presented below.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 1 - 500 ng/mL
Regression Model Linear (1/x²)
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ1± 15%≤ 15%
Low3± 15%≤ 15%
Mid100± 15%≤ 15%
High400± 15%≤ 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Ivermectin85 - 11590 - 110
This compound85 - 11590 - 110

Experimental Workflow and Logical Relationships

High-Throughput Screening Workflow

The following diagram illustrates the overall workflow for the high-throughput screening of ivermectin in biological samples.

HTS_Workflow Sample_Collection Sample Collection (Plasma/Whole Blood) Sample_Preparation Sample Preparation (Protein Precipitation with IS) Sample_Collection->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Acquisition Data Acquisition (Peak Area Ratios) LC_MSMS_Analysis->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Results_Reporting Results Reporting Data_Processing->Results_Reporting

Caption: High-throughput screening workflow for ivermectin.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method follows a logical progression of experiments to ensure the reliability of the data generated. This process is guided by regulatory agencies such as the FDA.

Method_Validation_Logic cluster_validation_parameters Key Validation Parameters Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Linearity Linearity & Range Full_Validation->Linearity Recovery_Matrix Recovery & Matrix Effect Full_Validation->Recovery_Matrix Stability Stability Full_Validation->Stability Sample_Analysis Routine Sample Analysis Selectivity->Sample_Analysis Accuracy_Precision->Sample_Analysis Linearity->Sample_Analysis Recovery_Matrix->Sample_Analysis Stability->Sample_Analysis

Caption: Logical flow of bioanalytical method validation.

References

Troubleshooting & Optimization

minimizing isotopic interference of ivermectin on Ivermectin-d2 signal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ivermectin Analysis

Topic: Minimizing Isotopic Interference of Ivermectin on Ivermectin-d2 Signal

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of ivermectin with its deuterated internal standard, this compound. It provides troubleshooting advice and detailed protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is isotopic interference in the context of ivermectin and this compound analysis?

A1: Isotopic interference occurs when the mass spectral signal of the analyte (ivermectin) overlaps with the signal of its deuterated internal standard (this compound). This can happen due to the natural abundance of isotopes (like ¹³C) in the ivermectin molecule. These naturally occurring heavier isotopes create small signals at mass-to-charge ratios (m/z) that are +1, +2, etc., relative to the main monoisotopic peak. When a high concentration of ivermectin is present, its M+2 peak can contribute to the signal of the this compound (M+2) internal standard, leading to inaccurate quantification.[1][2]

Q2: How can I determine if my assay is affected by isotopic interference?

A2: To check for interference, prepare a sample containing the highest concentration of ivermectin from your calibration curve but without the this compound internal standard. Analyze this sample and monitor the mass transition for this compound. Any signal detected in the this compound channel indicates interference from the unlabeled ivermectin. According to FDA and EMA guidelines, this interference should not be more than 5% of the average response of the internal standard in your samples.[3]

Q3: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?

A3: Yes, this is a classic symptom. At high concentrations of ivermectin, the contribution of its M+2 isotope peak to the this compound signal becomes significant. This artificially inflates the internal standard signal, leading to a calculated analyte/internal standard ratio that is lower than the actual value. The result is a curve that loses linearity and bends downwards at the upper limits of quantification.

Q4: What are the primary strategies to minimize isotopic interference?

A4: The main strategies involve optimizing both the chromatography and the mass spectrometry parameters:

  • Chromatographic Separation: While ivermectin and this compound are designed to co-elute, ensuring sharp, symmetrical peaks minimizes the time window for any potential overlap with other matrix components.

  • Mass Spectrometry Optimization: Selecting highly specific and intense precursor-to-product ion transitions for both the analyte and the internal standard is crucial.

  • Concentration Management: The concentration of the this compound internal standard should be high enough to minimize the relative contribution from ivermectin's isotopic signal.[3]

Q5: How can I optimize my LC method to reduce potential interference?

A5: While you cannot chromatographically separate ivermectin from its deuterated form, you can optimize the separation from matrix components that might contribute to background noise.

  • Column Choice: A high-resolution column, such as a C18, is commonly used for ivermectin analysis.

  • Mobile Phase: An effective mobile phase for good peak shape is often a mixture of acetonitrile and/or methanol with an aqueous component containing a modifier like ammonium formate or formic acid.

  • Gradient Elution: Employing a gradient elution can help in separating ivermectin from early-eluting matrix components and late-eluting lipophilic compounds, ensuring a cleaner baseline around the peak of interest.

Q6: What mass spectrometer settings are critical for minimizing this interference?

A6: The choice of mass transitions (SRM/MRM) is paramount. Select a product ion for this compound that is unique and does not suffer from interference from fragment ions of unlabeled ivermectin. The transitions should be specific and produce a high signal-to-noise ratio. For example, published methods often use the ammonium adduct of ivermectin for quantification.

Quantitative Data: Mass Spectrometry Parameters

For accurate quantification, specific precursor and product ions must be monitored. The formation of ammonium adducts ([M+NH₄]⁺) is common and provides a reliable and intense signal for ivermectin in positive ionization mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference(s)
Ivermectin892.5307.1ESI+
This compound894.5309.1ESI+

Table 1: Example Selected Reaction Monitoring (SRM) transitions for ivermectin and this compound.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Ivermectin in Plasma

This protocol provides a general framework. Optimization for specific instruments and matrices is recommended.

1. Sample Preparation (Protein Precipitation) a. Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube. b. Add 450 µL of a precipitation solution (e.g., acetonitrile:water 90:10, v/v) containing the this compound internal standard (e.g., at 80 ng/mL). c. Vortex the mixture for 10 minutes at 1000 rpm. d. Centrifuge at 1100 x g for 5 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

2. Chromatographic Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) or equivalent.

  • Mobile Phase A: 2 mM Ammonium Formate with 0.5% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 90% B

    • 0.5-2.0 min: 90% B

    • 2.1-2.5 min: Re-equilibrate to initial conditions.

3. Mass Spectrometer Settings

  • MS System: Sciex API 5000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: TurboV Ion Source with Electrospray Ionization (ESI) in Positive Mode.

  • Ion Spray Voltage: 5500 V.

  • Temperature: 450°C.

  • Curtain Gas (CUR): 30 psi.

  • Nebulizer Gas (GS1): 45 psi.

  • Auxiliary Gas (GS2): 50 psi.

  • Collision Energy: 35 V for both transitions.

  • Detection: Selected Reaction Monitoring (SRM) using the transitions from Table 1.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Add Internal Standard (this compound) in Precipitation Solvent Sample->Spike Vortex Vortex & Centrifuge Spike->Vortex Supernatant Transfer Supernatant Vortex->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, SRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Experimental workflow for ivermectin quantification.

interference Concept of Isotopic Interference cluster_ivermectin High Concentration Ivermectin cluster_d2 This compound (Internal Standard) cluster_detector Detector Signal at m/z 894.5 Iver_M Ivermectin Signal (m/z 892.5) Iver_M2 Ivermectin M+2 Isotope (m/z 894.5) Detector Combined Signal Iver_M2->Detector Interference Iver_d2 This compound Signal (m/z 894.5) Iver_d2->Detector True Signal

Caption: Overlap of ivermectin's M+2 isotope with the this compound signal.

References

troubleshooting poor signal intensity of Ivermectin-d2 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Ivermectin-d2 in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly poor signal intensity, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no signal for this compound in LC-MS?

Poor signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Ionization: Ivermectin, and by extension this compound, predominantly forms an ammonium adduct ([M+NH₄]⁺) in the positive electrospray ionization (ESI) mode.[1][2] Failure to facilitate the formation of this adduct will result in a significantly weaker signal.

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, whole blood) can interfere with the ionization of this compound, leading to ion suppression.[3][4][5]

  • Sample Preparation Issues: Inefficient extraction, incomplete reconstitution, or errors in spiking the internal standard can lead to a lower concentration of this compound being introduced into the LC-MS system.

  • Instrument Contamination: A dirty ion source, contaminated transfer capillary, or buildup on other mass spectrometer components can lead to a general decrease in signal intensity for all analytes, including this compound.

  • Chromatographic Problems: Poor peak shape (e.g., broad or tailing peaks) can reduce the signal-to-noise ratio. This can be caused by column degradation or an inappropriate mobile phase.

  • Instability of this compound: Although generally stable, degradation of the internal standard can occur due to improper storage or handling.

Q2: I see a signal for my Ivermectin analyte but a very weak or absent signal for this compound. What should I investigate first?

When the analyte signal is present but the internal standard signal is weak or absent, the issue is likely specific to the this compound standard. Here’s a prioritized troubleshooting workflow:

  • Verify the Internal Standard (IS) Solution:

    • Confirm the correct preparation and concentration of the this compound working solution.

    • Ensure the IS was added to all relevant samples (calibrators, QCs, and unknowns). An accidental omission is a common human error.

  • Check for H/D Exchange:

    • Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions. While the deuterium atoms in this compound are generally stable, this is a possibility to consider, particularly with certain solvent conditions.

  • Investigate Differential Matrix Effects:

    • A slight shift in retention time between Ivermectin and this compound due to the deuterium isotope effect can cause them to experience different degrees of ion suppression.

Q3: How can I confirm if matrix effects are the cause of my poor this compound signal?

A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

  • Methodology:

    • Prepare a solution of this compound in a compatible solvent.

    • Use a syringe pump to continuously infuse this solution into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the this compound signal. A drop in the signal intensity at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor this compound Signal

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity.

Troubleshooting Workflow for Poor this compound Signal

TroubleshootingWorkflow start Poor this compound Signal Observed check_is Verify IS Solution & Spiking Procedure start->check_is check_ms_direct Direct Infusion of this compound Standard check_is->check_ms_direct signal_ok Strong & Stable Signal? check_ms_direct->signal_ok lc_issue Problem is LC-Related signal_ok->lc_issue Yes ms_issue Problem is MS-Related signal_ok->ms_issue No investigate_lc Investigate Chromatography: - Column Integrity - Mobile Phase - Leaks lc_issue->investigate_lc check_matrix Assess Matrix Effects (Post-Column Infusion) lc_issue->check_matrix investigate_ms Investigate MS: - Ion Source Cleaning - MS Parameters - Detector Function ms_issue->investigate_ms end Signal Restored investigate_lc->end investigate_ms->end optimize_prep Optimize Sample Preparation: - Extraction Recovery - Reconstitution Solvent check_matrix->optimize_prep optimize_prep->end ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample spike_is Spike with this compound plasma->spike_is spe Solid Phase Extraction (SPE) spike_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization ESI+ Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection data_processing Data Processing & Quantification detection->data_processing Data Acquisition

References

Technical Support Center: Optimizing Ivermectin-d2 for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivermectin-d2 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a bioanalytical assay?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for Ivermectin. Its primary role is to mimic the analyte (Ivermectin) during sample extraction, processing, and analysis without interfering with its measurement. By adding a known concentration of this compound to both calibration standards and unknown samples, it allows for the accurate quantification of Ivermectin by correcting for variability in sample recovery and matrix effects during the analytical process.

Q2: How do I choose the optimal concentration for this compound as an internal standard?

A2: The optimal concentration of the internal standard, this compound, should be consistent across all samples and calibration standards to ensure accuracy and precision. A common approach is to use a concentration that is in the middle of the calibration curve range. For instance, a concentration of 50 ng/mL has been successfully used in methods for quantifying Ivermectin in plasma. The ideal concentration should produce a stable and reproducible signal-to-noise ratio without saturating the detector.

Q3: Can I use a different internal standard for Ivermectin analysis?

A3: While other internal standards can be used, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing the most accurate correction for potential variations.

Troubleshooting Guide

Issue 1: High Variability in this compound Signal

  • Question: My this compound signal is inconsistent across my sample batch. What could be the cause?

  • Answer: High variability in the internal standard signal can stem from several factors. Inconsistent sample preparation is a common culprit; ensure that the this compound is accurately and consistently added to every sample and standard. Check for issues with the autosampler, such as air bubbles in the syringe or improper vial capping. Additionally, instability of the compound in the sample matrix or reconstitution solvent could lead to variable signal intensity.

Issue 2: Poor Peak Shape for this compound

  • Question: The chromatographic peak for this compound is showing fronting or tailing. How can I improve it?

  • Answer: Poor peak shape can be due to issues with the analytical column or the mobile phase. Ensure the column is not overloaded and is appropriate for the analysis. Check the pH of the mobile phase, as this can affect the ionization state and retention of the analyte. A mismatch between the sample solvent and the mobile phase can also lead to peak distortion; try to dissolve the sample in a solvent similar in composition to the initial mobile phase.

Issue 3: this compound Signal Suppression or Enhancement (Matrix Effects)

  • Question: I am observing significant signal suppression for this compound in my plasma samples compared to the standards prepared in solvent. What should I do?

  • Answer: This indicates a strong matrix effect from endogenous components in the plasma. To mitigate this, improve the sample preparation method. A more rigorous extraction technique, such as solid-phase extraction (SPE), can help remove interfering substances more effectively than a simple protein precipitation. Diluting the sample with the initial mobile phase can also reduce the concentration of matrix components.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for Ivermectin and this compound Analysis
ParameterSetting
Chromatographic Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition (Ivermectin) m/z 875.5 → 569.3
MRM Transition (this compound) m/z 877.5 → 571.3
Internal Standard Conc. 50 ng/mL
Detailed Methodologies

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Peak_Integration Peak Area Integration Data->Peak_Integration Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio Curve Calibration Curve Plot Ratio->Curve Concentration Determine Concentration Curve->Concentration troubleshooting_logic Start High Signal Variability? Check_Prep Verify Sample Prep Consistency Start->Check_Prep Yes Check_Autosampler Inspect Autosampler Check_Prep->Check_Autosampler Check_Stability Assess Compound Stability Check_Autosampler->Check_Stability Solution Consistent IS Signal Check_Stability->Solution

Technical Support Center: Quantification of Ivermectin with Ivermectin-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of ivermectin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and ensuring accurate quantification of ivermectin using Ivermectin-d2 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in ivermectin quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as ivermectin, by co-eluting compounds from the sample matrix (e.g., plasma, blood).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Inaccurate results can have significant implications in clinical and preclinical studies.

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Being chemically and physically almost identical to ivermectin, it co-elutes during chromatography. This co-elution ensures that both ivermectin and this compound experience the same degree of ion suppression or enhancement from the biological matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.

Q3: What are the regulatory expectations for evaluating matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation. To evaluate matrix effects, the analysis of the analyte at low and high concentrations is required in matrix from at least six different sources or lots. The accuracy of these measurements should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.

Q4: Can I use a structural analog of ivermectin as an internal standard instead of this compound?

A4: While structural analogs can be used, they are not considered the "gold standard" like deuterated internal standards. Structural analogs may not co-elute perfectly with the analyte and can be affected differently by the matrix, which can lead to compromised data quality. The EMA has noted that over 90% of submissions to their agency incorporate SIL-IS, and they have rejected studies where a surrogate internal standard was not a close enough analog.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in QC sample results Inconsistent matrix effects between different samples.Ensure the use of a stable isotope-labeled internal standard like this compound to normalize for variability. Optimize sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) can provide cleaner samples than protein precipitation.
Poor peak shape (tailing or fronting) Column overload, column contamination, or inappropriate mobile phase pH.Reduce the injection volume or dilute the sample. Flush the column with a strong solvent or use a guard column. Adjust the mobile phase pH to ensure ivermectin is in a single, un-ionized form.
Significant ion suppression or enhancement observed despite using this compound Sub-optimal LC-MS conditions leading to chromatographic separation of the analyte and internal standard. The deuterium isotope effect can sometimes cause slight retention time differences.Optimize the LC method, for instance, by using a slower gradient to ensure co-elution of ivermectin and this compound. Adjust ion source parameters (e.g., temperature, gas flow) to minimize matrix effects.
Interference peak at the retention time of this compound Endogenous components in the blank matrix or isotopic contribution from a high concentration of ivermectin.Analyze blank matrix from multiple sources to check for interferences. If an interference is present, enhance the sample cleanup procedure. The concentration of the this compound solution should be high enough to avoid significant effects from ivermectin's isotopic contribution.
Low recovery of ivermectin Sub-optimal extraction procedure.Evaluate different sample preparation techniques. For ivermectin, both protein precipitation with acetonitrile and solid-phase extraction (SPE) have been shown to be effective. Hybrid-solid phase extraction (HybridSPE) is another technique that can effectively remove phospholipids and improve recovery.

Experimental Protocols

Sample Preparation: Hybrid Solid-Phase Extraction (Hybrid-SPE)

This protocol is adapted from a validated method for the quantification of ivermectin in human plasma and whole blood.

  • To 100 µL of plasma or whole blood sample in a 96-well plate, add the internal standard solution (this compound).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Vortex the plate to ensure thorough mixing.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a Hybrid-SPE plate.

  • Apply a vacuum to pull the sample through the SPE sorbent.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of ivermectin.

  • LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both ivermectin and this compound.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for ivermectin quantification in human plasma and whole blood using this compound.

Parameter Plasma Whole Blood
Linearity Range (ng/mL) 0.970 - 3840.970 - 384
Intra-assay Accuracy (%) 89.8 - 99.295.9 - 109
Inter-assay Accuracy (%) 89.8 - 99.295.9 - 109
Intra-assay Precision (%CV) < 15%< 15%
Inter-assay Precision (%CV) < 15%< 15%
Matrix Effect No significant matrix effect detectedNo significant matrix effect detected

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Blood Sample Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge SPE Hybrid-SPE Centrifuge->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Workflow for ivermectin quantification.

Troubleshooting_Matrix_Effects cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantification Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Problem->Matrix_Effect No_IS No or Inappropriate IS Problem->No_IS Poor_Cleanup Poor Sample Cleanup Problem->Poor_Cleanup Use_SIL_IS Use this compound (SIL-IS) Matrix_Effect->Use_SIL_IS Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) Matrix_Effect->Optimize_Cleanup No_IS->Use_SIL_IS Poor_Cleanup->Optimize_Cleanup Optimize_LC Optimize LC Method Optimize_Cleanup->Optimize_LC

Caption: Troubleshooting matrix effects.

References

Technical Support Center: Ivermectin-d2 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape for Ivermectin-d2.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound peak exhibiting tailing or fronting?

Answer:

Peak tailing or fronting for this compound can be caused by several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with polar functional groups on the this compound molecule, leading to peak tailing.

    • Solution: Use a well-end-capped column or a column with a different stationary phase.[1] Consider adding a competitive base to the mobile phase in low concentrations to block active silanol sites.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing peak distortion.[2][3]

    • Solution: Reduce the injection volume or the concentration of the sample.[2][4] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1µg/µl.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.

    • Solution: Adjusting the mobile phase pH can sometimes improve peak shape. Experiment with small adjustments to find the optimal pH for your specific column and conditions.

  • Metal Contamination: Trace metal ions in the HPLC system can interact with analytes, causing peak tailing.

    • Solution: Using metal-free or bio-inert columns and systems can mitigate this issue.

Question 2: What causes my this compound peak to split?

Answer:

Peak splitting in the chromatography of this compound is often indicative of an issue with the sample solvent, a problem at the head of the column, or co-elution with an interfering compound.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted or split peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or has a similar strength to the mobile phase.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to peak splitting.

    • Solution: Use a guard column to protect the analytical column from particulates. If a void is suspected, reversing the column and flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.

  • Co-elution: A closely eluting or co-eluting impurity can give the appearance of a split peak.

    • Solution: Adjusting the mobile phase composition or gradient profile can help to resolve the two compounds. A change in the stationary phase chemistry might also be necessary.

Question 3: My this compound peak is broad. How can I improve its sharpness?

Answer:

Broad peaks for this compound can result from several factors, including large dead volumes in the system, slow kinetics, or suboptimal chromatographic conditions.

Potential Causes and Solutions:

  • System Dead Volume: Excessive tubing length or connections with large internal diameters can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

  • Low Column Efficiency: An old or poorly packed column will exhibit lower efficiency, leading to broader peaks.

    • Solution: Replace the column with a new, high-efficiency column. Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly improve peak sharpness, though this may increase backpressure.

  • Suboptimal Flow Rate: The flow rate of the mobile phase affects the time the analyte spends in the column and, consequently, the peak width.

    • Solution: In most cases, lowering the flow rate can lead to narrower peaks and better resolution. However, this will also increase the analysis time. It is important to find the optimal flow rate that balances efficiency and run time.

  • High Column Temperature: While higher temperatures can decrease viscosity and improve efficiency, excessively high temperatures can sometimes negatively impact peak shape for certain analytes.

    • Solution: Optimizing the column temperature can improve peak shape. A good starting point is often slightly above ambient temperature (e.g., 25-40°C).

Logical Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a step-by-step approach to diagnosing and resolving common peak shape issues.

G cluster_0 Start: Observe Poor Peak Shape cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Solutions for Tailing cluster_4 Solutions for Splitting cluster_5 Solutions for Broadening cluster_6 Resolution Start Poor Peak Shape (Tailing, Fronting, Splitting, Broad) CheckMethod Review Method Parameters (Mobile Phase, Flow Rate, etc.) Start->CheckMethod CheckSystem Inspect System (Connections, Tubing) Start->CheckSystem IsTailing Tailing? CheckMethod->IsTailing CheckSystem->IsTailing IsSplitting Splitting? IsTailing->IsSplitting No Sol_Tailing1 Reduce Sample Load IsTailing->Sol_Tailing1 Yes IsBroad Broad? IsSplitting->IsBroad No Sol_Splitting1 Match Sample Solvent to Mobile Phase IsSplitting->Sol_Splitting1 Yes Sol_Broad1 Optimize Flow Rate IsBroad->Sol_Broad1 Yes End Peak Shape Improved IsBroad->End No Sol_Tailing2 Use End-Capped Column Sol_Tailing1->Sol_Tailing2 Sol_Tailing2->End Sol_Splitting2 Check/Replace Column Frit Sol_Splitting1->Sol_Splitting2 Sol_Splitting2->End Sol_Broad2 Minimize Dead Volume Sol_Broad1->Sol_Broad2 Sol_Broad3 Replace Column Sol_Broad2->Sol_Broad3 Sol_Broad3->End

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Question 1: What is a good starting mobile phase for this compound analysis?

Answer:

A common and effective mobile phase for this compound on a C18 column is a mixture of an organic solvent and water. Several studies have reported good peak shape with mobile phases consisting of acetonitrile and water or methanol and water. A typical starting point is a high percentage of organic solvent, such as acetonitrile:water (80:20, v/v) or (90:10, v/v). For LC-MS/MS analysis, a volatile buffer like ammonium formate is often added to the aqueous portion to improve ionization.

Mobile Phase CompositionNotesReference
Acetonitrile:Water (80:20, v/v)Provided good peak symmetry and a high number of theoretical plates.
Methanol:Water (95:5, v/v)Found to give agreeable peak shape and symmetry.
Acetonitrile:Methanol:Water (50:45:5, v/v/v)Resulted in optimal separation of ivermectin and an internal standard.
Acetonitrile: 2mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)Used for a sensitive LC-MS/MS method.

Question 2: What type of column is recommended for this compound?

Answer:

Reversed-phase columns, particularly C18 columns, are widely and successfully used for the analysis of Ivermectin and its deuterated analogs. Look for columns that are well end-capped to minimize silanol interactions. Columns with smaller particle sizes (e.g., 2.7 µm or 3 µm) can provide better efficiency and sharper peaks.

Column TypeDimensionsParticle SizeReference
Agilent Poroshell 120 EC-C1850mm x 3.0mm2.7µm
Phenomenex Luna C18150mm x 4.6mm3µm
Hypersil Gold C18150mm x 4.6mm5µm

Question 3: How do flow rate and temperature affect the peak shape of this compound?

Answer:

  • Flow Rate: The flow rate influences both the retention time and the peak width. Lowering the flow rate generally increases retention time but can lead to sharper, more efficient peaks. Conversely, a higher flow rate will shorten the analysis time but may broaden the peaks. A flow rate between 0.8 mL/min and 1.5 mL/min is commonly used for standard 4.6 mm ID columns.

  • Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and lower backpressure. A stable, controlled temperature is crucial for reproducible retention times. Many methods for ivermectin analysis are performed at a controlled temperature, such as 25°C or 40°C.

Experimental Protocol: General LC-MS/MS Method for this compound

This protocol provides a general methodology for the quantification of this compound in a biological matrix like plasma. It should be adapted and validated for specific experimental needs.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.
  • Mobile Phase A: 2 mM Ammonium Formate with 0.5% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Isocratic elution with 90% Mobile Phase B.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitored Transitions (MRM):
  • Ivermectin: Monitor for the ammonium adduct [M+NH4]+.
  • This compound (Internal Standard): Monitor the corresponding mass shift for the deuterated analog.
  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument used.

Experimental Workflow Diagram

The diagram below outlines the key steps from sample receipt to data analysis in a typical this compound bioanalytical workflow.

G cluster_0 Pre-Analysis cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Sample Receive Plasma Sample Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Integrate Integrate Peaks Inject->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow for this compound quantification.

References

Technical Support Center: Analysis of Ivermectin-d2 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ivermectin-d2 in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound signal suppression in biological matrices like plasma or whole blood?

A1: Signal suppression, a type of matrix effect, is a common challenge in LC-MS/MS analysis. For this compound, the primary causes are co-eluting endogenous components from the biological matrix that interfere with the ionization process in the mass spectrometer's source.[1][2][3] Key interfering substances in plasma and whole blood include:

  • Phospholipids: These are major contributors to matrix effects and can suppress the ionization of the analyte.[1][3]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion suppression.

  • Salts and other endogenous small molecules: These can also compete for ionization, reducing the signal of this compound.

Q2: How can a stable isotope-labeled internal standard like this compound help manage signal suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) is a powerful tool to compensate for matrix effects. Since this compound is chemically almost identical to Ivermectin, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, variability caused by the matrix effect is normalized, leading to more accurate and precise results.

Q3: What are the recommended sample preparation techniques to minimize this compound signal suppression?

A3: The choice of sample preparation technique is critical for minimizing matrix effects. Recommended methods include:

  • Hybrid Solid-Phase Extraction (Hybrid-SPE): This technique is highly effective at removing phospholipids, a major source of ion suppression. Methods using Hybrid-SPE have reported no detectable matrix effects.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation, reducing matrix effects.

  • Protein Precipitation (PPT): While a simpler method, PPT may result in less clean extracts and is more prone to matrix effects from remaining phospholipids and other endogenous components.

Troubleshooting Guide

Problem: Low or inconsistent this compound signal intensity.

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Hybrid-SPE for phospholipid removal or SPE. 2. Optimize Chromatography: Modify the LC gradient to separate this compound from co-eluting matrix components. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.
Inefficient Extraction Recovery 1. Optimize Extraction Solvent: Ensure the organic solvent used for precipitation or elution is appropriate. Acetonitrile (90-99%) has been shown to yield high extraction recovery for Ivermectin. 2. Check pH of Extraction Solvent: The pH can influence the recovery of the analyte.
Analyte Instability Ivermectin is generally a stable compound. However, it's good practice to verify stability under your specific storage and handling conditions.

Problem: Poor reproducibility of results.

Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: Employing this compound as an internal standard is crucial to compensate for variability in matrix effects between samples. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
Inconsistent Sample Preparation 1. Automate Sample Preparation: Automated liquid handlers can improve the consistency of sample extraction. 2. Ensure Complete Mixing: During protein precipitation, vortex samples thoroughly to ensure complete protein denaturation.

Quantitative Data Summary

The following tables summarize quantitative data from validated LC-MS/MS methods for Ivermectin analysis, demonstrating the effectiveness of different sample preparation techniques.

Table 1: Recovery and Matrix Effects of Ivermectin and this compound in Human Whole Blood and Plasma using Hybrid-SPE

MatrixAnalyteQuality Control (QC) LevelAbsolute Recovery (%) ± %CVProcess Efficiency (%) ± %CVNormalized Matrix Factor
Whole Blood IvermectinQC1 (3.39 ng/mL)101 ± 6.03104 ± 6.030.981
IvermectinQC3 (308 ng/mL)105 ± 5.12109 ± 5.121.01
This compound-96.0 ± 4.89105 ± 4.89-
Plasma IvermectinQC1 (3.39 ng/mL)119 ± 3.45115 ± 3.450.991
IvermectinQC3 (308 ng/mL)123 ± 2.89119 ± 2.891.02
This compound-110 ± 3.11111 ± 3.11-

A normalized matrix factor close to 1 indicates that the internal standard has effectively compensated for any matrix effects.

Experimental Protocols

1. Hybrid-SPE Method for this compound in Plasma and Whole Blood

This protocol is based on a validated high-throughput method.

  • Sample Preparation:

    • Aliquot 100 µL of whole blood or plasma into a 96-well plate.

    • Add 450 µL of acetonitrile:water (90:10, v/v) containing 80 ng/mL of this compound as the internal standard.

    • Mix the samples for 10 minutes at 1000 rpm.

    • Centrifuge the plate for 5 minutes at 1100 x g.

    • The subsequent steps involve passing the supernatant through a Hybrid-SPE plate to remove phospholipids.

  • LC-MS/MS Conditions:

    • LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).

    • Mobile Phase: Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v).

    • Detection: Triple quadrupole mass spectrometer in positive ionization mode.

Visualizations

Below are diagrams illustrating key workflows and concepts for managing this compound signal suppression.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start 100 µL Plasma/ Whole Blood add_is Add Acetonitrile with This compound (IS) start->add_is mix_centrifuge Mix & Centrifuge add_is->mix_centrifuge hybrid_spe Hybrid-SPE (Phospholipid Removal) mix_centrifuge->hybrid_spe lc_separation LC Separation (C18 Column) hybrid_spe->lc_separation Clean Extract ms_detection MS/MS Detection (Positive Ionization) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing Signal Acquisition troubleshooting_logic start Low/Inconsistent This compound Signal check_recovery Evaluate Extraction Recovery start->check_recovery low_recovery Optimize Sample Preparation Method (e.g., Solvent, pH) check_recovery->low_recovery Low ok_recovery ok_recovery check_recovery->ok_recovery Acceptable check_matrix_effect Assess Matrix Effects high_suppression Improve Cleanup (e.g., Hybrid-SPE) or Optimize LC check_matrix_effect->high_suppression High low_suppression Investigate Other Instrumental Factors check_matrix_effect->low_suppression Low ok_recovery->check_matrix_effect

References

impact of high ivermectin concentrations on Ivermectin-d2 accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ivermectin and its deuterated internal standard, Ivermectin-d2.

Troubleshooting Guide

High concentrations of ivermectin can potentially impact the accuracy of analytical methods that use this compound as an internal standard. This guide addresses common issues and provides systematic troubleshooting steps.

Problem: Inaccurate quantification of ivermectin at high concentrations.

High levels of ivermectin may lead to an isotopic contribution to the mass signal of the internal standard, this compound, resulting in inaccurate measurements.[1]

Symptoms:

  • Poor linearity of the calibration curve at the upper concentration range.

  • Decreased or variable response of the internal standard at high analyte concentrations.

  • Inaccurate and imprecise results for high-concentration quality control (QC) samples.

Troubleshooting Steps:

  • Assess Isotopic Contribution:

    • Analyze a high-concentration ivermectin standard without the internal standard.

    • Monitor the mass transition for this compound.

    • According to FDA and EMA guidelines, the interference from the analyte to the internal standard should not be more than 5% of the average response of the internal standard.[1]

  • Optimize the Calibration Range:

    • The upper limit of quantification (ULOQ) should be established to minimize the isotopic contribution of ivermectin to the this compound signal.[1]

    • If high concentration samples are expected, consider a method with a wider dynamic range or implement a dilution protocol for samples exceeding the ULOQ.

  • Sample Dilution:

    • For samples with concentrations expected to be above the ULOQ, perform a validated dilution with a blank matrix to bring the concentration within the calibrated range.

  • Alternative Internal Standard:

    • If significant isotopic interference persists, consider using an alternative internal standard that does not have overlapping isotopic profiles with ivermectin, such as doramectin.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inaccuracy when measuring high concentrations of ivermectin with this compound as an internal standard?

A1: The primary cause is the natural isotopic abundance of elements in the ivermectin molecule. At high concentrations, the isotopes of ivermectin can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, leading to an artificially inflated internal standard signal and consequently, an underestimation of the ivermectin concentration.

Q2: What is an acceptable level of crosstalk or interference between ivermectin and this compound?

A2: According to regulatory guidelines from the FDA and EMA, the interference from the unlabeled analyte to the isotope-labeled internal standard should not exceed 5% of the mean response of the internal standard at the working concentration.

Q3: My calibration curve is non-linear at the higher concentrations. What should I do?

A3: Non-linearity at the upper end of the calibration curve can be a symptom of isotopic interference. You should re-evaluate your upper limit of quantification (ULOQ) to a concentration where the linearity is maintained. If you need to measure samples at higher concentrations, you will need to implement a validated dilution procedure.

Q4: Can matrix effects cause similar issues?

A4: While matrix effects can cause inaccuracies in LC-MS/MS analysis, the issue of isotopic contribution is specific to the relationship between the analyte and its deuterated internal standard. It's important to differentiate between these two phenomena. Matrix effects can be assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response in a neat solution.

Data Presentation

Table 1: Example of LC-MS/MS Method Validation Parameters

ParameterValue
Calibration Range 0.970 - 384 ng/mL
Intra-batch Precision < 15%
Inter-batch Precision < 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Recovery 96 - 123%

Experimental Protocols

Key Experiment: Quantification of Ivermectin in Plasma using LC-MS/MS

This protocol provides a general methodology for the quantification of ivermectin in plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Ivermectin reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (blank)

2. Stock and Working Solutions Preparation:

  • Prepare 1 mg/mL stock solutions of ivermectin and this compound in methanol.

  • Prepare working solutions by diluting the stock solutions in methanol.

  • Spike blank plasma with working solutions to create calibration standards and quality control (QC) samples. The final volume of the working solution should be less than 5% of the total sample volume.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add the internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex to mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) or equivalent.

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: As optimized.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Ionization Adduct: The ammonium adduct ([M+NH4]+) is typically used for quantification.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for both ivermectin and this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound (Internal Standard) start->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Ivermectin Concentration calibration->quantification

Caption: Experimental workflow for ivermectin quantification.

Troubleshooting_Logic start Inaccurate Results at High Ivermectin Concentrations check_isotopic Assess Isotopic Contribution to this compound Signal start->check_isotopic interference_high Interference > 5%? check_isotopic->interference_high adjust_uloq Adjust Upper Limit of Quantification (ULOQ) interference_high->adjust_uloq Yes ok Method is Suitable interference_high->ok No implement_dilution Implement Validated Sample Dilution adjust_uloq->implement_dilution consider_alt_is Consider Alternative Internal Standard implement_dilution->consider_alt_is revalidate Re-validate Method consider_alt_is->revalidate

Caption: Troubleshooting logic for high concentration inaccuracies.

References

correcting for isotopic contribution of unlabeled ivermectin to Ivermectin-d2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ivermectin Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ivermectin and its deuterated internal standard, Ivermectin-d2.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in ivermectin quantification?

A1: this compound is a stable isotope-labeled internal standard used in quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] It is chemically identical to ivermectin but has a higher mass due to the presence of two deuterium atoms. This allows it to be distinguished from the unlabeled ivermectin by the mass spectrometer. Using an internal standard like this compound helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of ivermectin in biological matrices.[3][4]

Q2: What is isotopic contribution, and why is it a concern in ivermectin analysis?

A2: Isotopic contribution, also known as isotopic overlap, refers to the signal interference in the mass spectrometer caused by the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in an unlabeled compound. In the case of ivermectin, which has a large number of carbon atoms (C₄₈H₇₄O₁₄), the natural abundance of ¹³C can lead to a small but significant percentage of ivermectin molecules having a mass that is two units higher (M+2) than the most abundant isotopic peak (M).[] This M+2 peak of unlabeled ivermectin can overlap with the signal of the this compound internal standard, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the true ivermectin concentration.

Q3: At what concentrations does the isotopic contribution of unlabeled ivermectin become significant?

A3: The isotopic contribution of unlabeled ivermectin to the this compound signal is most significant at high concentrations of ivermectin. As the concentration of unlabeled ivermectin increases, the intensity of its M+2 isotope peak also increases, leading to a greater interference with the this compound signal. Regulatory guidelines, such as those from the FDA and EMA, suggest that the interference from the analyte to the internal standard should not exceed 5% of the mean response of the internal standard in blank samples. In one study, the contribution of the second isotope peak of ivermectin to the this compound signal was reported to be around 16.8%. Another study noted that the mass contribution from ivermectin at the upper limit of quantification resulted in an interference of less than 3% to the this compound trace, which was considered within acceptable limits.

Troubleshooting Guide

Issue: Inaccurate quantification of ivermectin, particularly at high concentrations.

Possible Cause: Isotopic contribution from unlabeled ivermectin to the this compound internal standard signal.

Solution:

  • Assess the Contribution: The first step is to determine the extent of the isotopic contribution in your specific analytical method. This can be done by analyzing a high-concentration standard of unlabeled ivermectin and measuring the response in the mass channel designated for this compound.

  • Implement a Correction Factor: If the contribution is significant (e.g., >5% of the this compound response in blank samples), a correction factor should be calculated and applied to the experimental data.

  • Optimize Chromatography: Ensure that the chromatographic separation of ivermectin and any potential interfering species is optimal. While this compound and ivermectin will co-elute, good chromatography can minimize interference from other matrix components.

Experimental Protocol: Correction for Isotopic Contribution

This protocol outlines the steps to determine and correct for the isotopic contribution of unlabeled ivermectin to the this compound signal in an LC-MS/MS analysis.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of unlabeled ivermectin (e.g., 1 mg/mL in methanol).

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

  • From the unlabeled ivermectin stock solution, prepare a series of calibration standards in the desired biological matrix (e.g., plasma, whole blood). The concentration range should cover the expected concentrations in the study samples and include a high-concentration standard that represents the upper limit of quantification (ULOQ).

  • Prepare a working solution of this compound at the concentration used in the analytical method (e.g., 80 ng/mL).

2. Mass Spectrometry Parameters:

  • Set up the mass spectrometer to monitor the appropriate mass transitions (SRM - Selected Reaction Monitoring) for both ivermectin and this compound. Based on published methods, typical transitions for the ammonium adducts are:

    • Ivermectin: m/z 892.5 → 307.1

    • This compound: m/z 894.5 → 309.1

3. Data Acquisition:

  • Inject and analyze a blank matrix sample to establish the baseline noise.

  • Inject and analyze the highest concentration standard of unlabeled ivermectin without the addition of the this compound internal standard.

  • Inject and analyze a blank matrix sample spiked only with the this compound working solution.

  • Analyze the full set of calibration standards containing both unlabeled ivermectin and the this compound internal standard.

4. Calculation of the Isotopic Contribution Factor:

  • From the analysis of the high-concentration unlabeled ivermectin standard (without this compound), measure the peak area in the Ivermectin (analyte) channel (Area_Iver_in_Iver_channel) and the peak area in the this compound (internal standard) channel (Area_Iver_in_IS_channel).

  • Calculate the isotopic contribution factor (ICF) as the ratio of the signal in the internal standard channel to the signal in the analyte channel:

    • ICF = Area_Iver_in_IS_channel / Area_Iver_in_Iver_channel

5. Correction of Experimental Data:

  • For each experimental sample, measure the peak area for both ivermectin (Area_Iver_sample) and this compound (Area_IS_sample_uncorrected).

  • Calculate the corrected peak area for this compound (Area_IS_sample_corrected) using the following formula:

    • Area_IS_sample_corrected = Area_IS_sample_uncorrected - (Area_Iver_sample * ICF)

  • Use the Area_IS_sample_corrected for all subsequent calculations of the ivermectin concentration.

Data Summary Table

ParameterIvermectinThis compoundReference
Molecular Formula C₄₈H₇₄O₁₄C₄₈H₇₂D₂O₁₄
Molecular Weight ~875.1 g/mol ~877.1 g/mol
Precursor Ion (m/z) [M+NH₄]⁺ 892.5894.5
Product Ion (m/z) 307.1309.1
Reported Isotopic Contribution <3% to 16.8%N/A

Workflow for Isotopic Contribution Correction

G cluster_prep 1. Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_calc 3. Calculation cluster_quant 4. Quantification prep_unlabeled Prepare High Concentration Unlabeled Ivermectin Standard analyze_unlabeled Analyze Unlabeled Ivermectin Standard Alone prep_unlabeled->analyze_unlabeled prep_is Prepare this compound Working Solution analyze_is Analyze this compound Standard Alone calc_icf Calculate Isotopic Contribution Factor (ICF) analyze_unlabeled->calc_icf Measure Area in Analyte & IS Channels analyze_samples Analyze Experimental Samples (Ivermectin + this compound) correct_area Correct this compound Peak Area analyze_samples->correct_area Uncorrected Peak Areas calc_icf->correct_area Apply ICF quantify Quantify Ivermectin Concentration Using Corrected IS Area correct_area->quantify Corrected IS Peak Area

Caption: Workflow for correcting the isotopic contribution of unlabeled ivermectin to the this compound signal.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Ivermectin Using Ivermectin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ivermectin in biological matrices, with a focus on the validation of a method using Ivermectin-d2 as an internal standard, in accordance with FDA guidelines. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a robust and reliable bioanalytical assay for Ivermectin.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent used to treat a variety of human and animal diseases.[1][2] Accurate and precise measurement of Ivermectin concentrations in biological samples such as plasma and whole blood is crucial for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy and safety. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for the validation of bioanalytical methods to ensure the reliability and reproducibility of results.[3][4][5] A key component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the use of a suitable internal standard (IS). A stable isotope-labeled internal standard, such as this compound, is often the preferred choice as it closely mimics the analyte's behavior during sample preparation and analysis, thus compensating for variability.

This guide will detail the validation of an LC-MS/MS method for Ivermectin using this compound as the internal standard, and compare its performance with methods utilizing alternative internal standards like doramectin and moxidextrin.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Ivermectin quantification.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow for Ivermectin A Method Development B Preparation of Stock and Working Solutions (Ivermectin & this compound) A->B Define analyte & IS C Preparation of Calibration Standards & Quality Control Samples B->C Spiking into blank matrix D Sample Preparation (e.g., Protein Precipitation, SPE) C->D E LC-MS/MS Analysis D->E Injection F Data Processing E->F Peak integration G Method Validation Parameters Assessment F->G H Selectivity & Specificity G->H I Linearity & Range G->I J Accuracy & Precision G->J K Recovery & Matrix Effect G->K L Stability G->L M Dilution Integrity G->M N Validated Method for Sample Analysis H->N Meet FDA acceptance criteria I->N Meet FDA acceptance criteria J->N Meet FDA acceptance criteria K->N Meet FDA acceptance criteria L->N Meet FDA acceptance criteria M->N Meet FDA acceptance criteria

Caption: Workflow for the validation of a bioanalytical method for Ivermectin.

Comparison of Bioanalytical Methods for Ivermectin

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Ivermectin using this compound as an internal standard, and compares it with methods using alternative internal standards.

Validation ParameterThis compound as Internal StandardDoramectin as Internal StandardMoxidextrin as Internal Standard
Linearity Range 0.970 - 384 ng/mL1 - 150 ng/mL1.0 - 75.0 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly stated, but method validated as per FDA guidelinesNot explicitly stated, but method validated as per Mexican regulatory guidelines
Lower Limit of Quantification (LLOQ) 0.970 ng/mL1 ng/mL1.0 ng/mL
Intra-assay Precision (%CV) 1.70% to 9.76% (whole blood) 3.91% to 16.4% (plasma)≤15%Not explicitly stated
Inter-assay Precision (%CV) < 15%≤15%Not explicitly stated
Intra-assay Accuracy 95.9%–109% (whole blood) 89.8%–99.2% (plasma)Within ±15% of nominal valuesNot explicitly stated
Inter-assay Accuracy Within ±15% of nominal valuesWithin ±15% of nominal valuesNot explicitly stated
Recovery 96–123%Consistent recoveries (62.8 ± 4.3%) for automated DBS extractionNot explicitly stated
Matrix Effect No significant matrix effects detectedConsistent matrix effects (68.0 ± 8.1%) for automated DBS extractionNot explicitly stated

Experimental Protocols

Method Using this compound as Internal Standard

This protocol is based on a validated high-throughput LC-MS/MS method for the quantification of Ivermectin in human plasma and whole blood.

1. Preparation of Stock and Working Solutions:

  • Stock solutions of Ivermectin (1 mg/mL) and this compound (1 mg/mL) are prepared by dissolving the reference standards in methanol.

  • Working solutions are prepared by diluting the stock solutions in methanol to desired concentrations for spiking into blank biological matrices.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Calibration standards are prepared by spiking blank human plasma or whole blood with appropriate volumes of the Ivermectin working solutions to achieve a concentration range of 0.970 - 384 ng/mL.

  • QC samples are prepared at a minimum of three concentration levels (low, medium, and high) in the same manner.

3. Sample Preparation (Hybrid-Solid Phase Extraction):

  • To a 100 µL aliquot of plasma or whole blood sample, add the internal standard (this compound) working solution.

  • Phospholipids are removed using a 96-well plate Hybrid-solid phase extraction technique.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate containing 0.5% formic acid (90:10, v/v).

    • Flow Rate: As optimized for the system.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Method Using Doramectin as Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of Ivermectin in whole blood using Volumetric Absorptive Microsampling (VAMS).

1. Preparation of Stock and Working Solutions:

  • Stock solutions of Ivermectin and Doramectin (internal standard) are prepared.

  • Working solutions are prepared for spiking.

2. Sample Preparation (Protein Precipitation from VAMS):

  • Whole blood samples are collected using VAMS.

  • The VAMS tips are extracted using a protein precipitation technique with a combination of acetonitrile and methanol (1:1).

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Acquity® UPLC BEH C18 (1.7 μm; 2.1 × 100 mm).

    • Mobile Phase: 5 mM ammonium formate pH 3.00 and acetonitrile (10:90) with isocratic elution.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer with positive electrospray ionization.

    • Detection: MRM with transitions of m/z 892.41 > 569.5 for Ivermectin and m/z 916.41 > 331.35 for Doramectin.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the bioanalytical quantification of Ivermectin by LC-MS/MS. The data presented demonstrates that a method utilizing this compound provides excellent linearity, accuracy, precision, and recovery, and effectively compensates for matrix effects, aligning with the stringent requirements of FDA guidelines. While alternative internal standards like doramectin can also be used to develop validated methods, the physicochemical similarity of a stable isotope-labeled internal standard to the analyte generally ensures the highest degree of analytical robustness. The choice of internal standard and sample preparation technique should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.

References

A Head-to-Head Battle of Internal Standards: Ivermectin-d2 vs. Doramectin for Accurate Ivermectin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of ivermectin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix effects. In the context of ivermectin analysis, two candidates stand out: the stable isotope-labeled Ivermectin-d2 and the structurally similar analog, doramectin. This guide provides an objective comparison of their performance, supported by experimental data from published studies.

This comparison guide delves into the experimental protocols and performance data associated with using either this compound or doramectin as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for ivermectin quantification.

Executive Summary: Key Performance Indicators

The selection of an internal standard hinges on several key performance metrics that ensure the robustness and validity of an analytical method. Below is a summary of the reported performance data for methods utilizing either this compound or doramectin.

Performance MetricThis compoundDoramectin
Linearity Range 0.970 - 384 ng/mL[1][2]1 - 150 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.970 ng/mL[1]1 ng/mL
Intra-assay Precision (%CV) 1.70% to 9.76% (whole blood)Not explicitly stated in the provided results
Inter-assay Precision (%CV) 3.91% to 16.4% (plasma)Not explicitly stated in the provided results
Accuracy 89.8%–99.2% (plasma), 95.9%–109% (whole blood)Not explicitly stated in the provided results
Recovery 96–123%Not explicitly stated in the provided results

The Gold Standard: this compound

Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte, with only a difference in isotopic composition, they co-elute chromatographically and exhibit nearly identical ionization efficiency and fragmentation patterns. This close similarity allows for highly effective correction of matrix effects and variations during sample processing.

Experimental Workflow for Ivermectin Quantification using this compound

The following diagram outlines a typical workflow for the quantification of ivermectin in human plasma or whole blood using this compound as an internal standard, based on a validated LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample 100 µL Plasma or Whole Blood Add_IS Add 450 µL Acetonitrile/Water (90:10, v/v) containing 80 ng/mL this compound Sample->Add_IS Mix_Centrifuge Vortex (1000 rpm, 10 min) Centrifuge (1100 x g, 5 min) Add_IS->Mix_Centrifuge SPE Load 380 µL supernatant onto Hybrid SPE® Plus plate Mix_Centrifuge->SPE Elute Elute with 2x 300 µL Acetonitrile/Methanol (80:20, v/v) SPE->Elute Evaporate_Reconstitute Evaporate to dryness Reconstitute in 100 µL Mobile Phase Elute->Evaporate_Reconstitute Injection Inject 5 µL onto LC-MS/MS Evaporate_Reconstitute->Injection Chromatography Agilent Poroshell 120 EC-C18 (50x3.0 mm, 2.7 µm) Mobile Phase: Acetonitrile: 2mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) Injection->Chromatography MS_Detection Triple Quadrupole MS (Positive ESI) SRM Transitions: Ivermectin: m/z 892.5 → 307.1 This compound: m/z 894.5 → 309.1 Chromatography->MS_Detection G cluster_sample_prep Sample Preparation (VAMS) cluster_lcms LC-MS/MS Analysis Sample 30 µL Whole Blood collected on VAMS tip Dry Air dry for 3 hours Sample->Dry Extract Transfer VAMS tip to microtube Add 600 µL Methanol/Acetonitrile (1:1, v/v) Add 20 µL of 100 ng/mL Doramectin Dry->Extract Vortex_Sonicate_Centrifuge Vortex (30 s), Sonicate (10 min) Centrifuge (12,298 x g, 10 min) Extract->Vortex_Sonicate_Centrifuge Injection Inject 10 µL of supernatant Vortex_Sonicate_Centrifuge->Injection Chromatography Acquity® UPLC BEH C18 (100x2.1 mm, 1.7 µm) Mobile Phase: 5 mM Ammonium Formate (pH 3.0):Acetonitrile (10:90) Injection->Chromatography MS_Detection Triple Quadrupole MS (Positive ESI) MRM Transitions: Ivermectin: m/z 892.41 → 569.5 Doramectin: m/z 916.41 → 331.35 Chromatography->MS_Detection

References

Comparative Guide to Ivermectin Quantification in Human Plasma: A Cross-Laboratory Method Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ivermectin in human plasma, both utilizing the deuterated internal standard, Ivermectin-d2. The information presented is compiled from peer-reviewed publications and aims to offer an objective analysis of their experimental protocols and performance data to aid researchers in selecting and implementing a suitable bioanalytical method.

Executive Summary

The accurate quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and clinical trial monitoring. This guide compares the methodologies and validation outcomes of two distinct LC-MS/MS methods developed by Kaewkhao et al. (2024) and Duthaler et al. (2019). Both methods demonstrate high sensitivity and reproducibility for the analysis of ivermectin in human plasma using this compound as the internal standard. While sharing the core analytical technique, the methods exhibit variations in sample preparation, chromatographic conditions, and mass spectrometric parameters, which are detailed below.

Quantitative Data Comparison

The following table summarizes the key validation parameters for the two methods, providing a side-by-side comparison of their performance characteristics.

ParameterKaewkhao et al. (2024)Duthaler et al. (2019)
Matrix Human Plasma, Whole BloodHuman Plasma, Whole Blood, Dried Blood Spots
Internal Standard This compoundThis compound
Linearity Range 0.970 - 384 ng/mL0.5 - 250 ng/mL (Plasma)
Lower Limit of Quantification (LLOQ) 0.970 ng/mL0.5 ng/mL (Plasma)
Intra-assay Precision (%CV) 3.91% to 16.4% (at LLOQ) for plasma≤15%
Inter-assay Precision (%CV) Varied from 3.91% to 16.4% (at LLOQ) for plasma≤15%
Intra-assay Accuracy (%RE) 89.8%–99.2% for plasmaWithin ±15%
Inter-assay Accuracy (%RE) 89.8%–99.2% for plasmaWithin ±15%
Recovery Not explicitly stated62.8 ± 4.3% (from DBS)

Experimental Protocols

This section provides a detailed breakdown of the methodologies employed in the two studies for the quantification of ivermectin in human plasma.

I. Sample Preparation

Kaewkhao et al. (2024):

  • Method: Hybrid Solid-Phase Extraction (Hybrid-SPE) using a 96-well plate format to remove phospholipids.

  • Procedure: 100 µL of plasma or whole blood samples were aliquoted into the 96-well plate. A liquid handler was used to add 450 µL of acetonitrile:water (90:10, v/v) containing 80 ng/mL of this compound. The samples were then mixed and centrifuged[1].

Duthaler et al. (2019):

  • Method: Automated extraction from Dried Blood Spots (DBS) was a key focus, though methods for plasma and whole blood were also validated. For plasma, a protein precipitation approach is inferred.

  • Procedure for DBS: An automated DBS-MS 500 autosampler was used for the extraction. DBS were extracted with 20 μL of an organic solvent.

II. Liquid Chromatography

Kaewkhao et al. (2024):

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).

  • Mobile Phase: An isocratic elution with acetonitrile and 2 mM ammonium formate containing 0.5% formic acid (90:10, v/v)[1].

  • Flow Rate: Not explicitly stated.

  • Run Time: Optimized for high-throughput analysis.

Duthaler et al. (2019):

  • Column: A C8 analytical column was used for the automated DBS extraction method.

  • Mobile Phase: Details of the mobile phase for plasma analysis are not specified in the provided excerpts.

  • Flow Rate: Not specified.

  • Run Time: Not specified.

III. Mass Spectrometry

Kaewkhao et al. (2024):

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Monitored Transitions (m/z):

    • Ivermectin: 892.5 → 307.1 (ammonium adduct).

    • This compound: 894.5 → 309.1.

  • Collision Energy: 35 V for both transitions.

Duthaler et al. (2019):

  • Instrument: LC-MS/MS system (specifics not detailed in excerpts).

  • Ionization Mode: Multiple reaction monitoring (MRM) in the positive mode.

  • Monitored Transitions (m/z): Specific transitions are not detailed in the provided excerpts.

Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of ivermectin in human plasma using LC-MS/MS with an internal standard, based on the methodologies described.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation / Phospholipid Removal add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject Sample into LC System supernatant->injection chromatography Chromatographic Separation (C18 or C8 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection peak_integration Peak Area Integration (Ivermectin & this compound) detection->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation calibration_curve Quantify using Calibration Curve ratio_calculation->calibration_curve final_concentration Determine Ivermectin Concentration calibration_curve->final_concentration

Caption: Generalized workflow for ivermectin quantification in plasma.

Conclusion

Both the Kaewkhao et al. (2024) and Duthaler et al. (2019) methods provide robust and sensitive approaches for the quantification of ivermectin in human plasma using this compound as an internal standard. The method by Kaewkhao and colleagues is detailed with specific parameters for a high-throughput 96-well plate format, making it suitable for large-scale clinical studies. The work by Duthaler and his team highlights the feasibility of automated extraction, particularly from dried blood spots, which offers advantages for sample collection and storage in remote settings.

The choice between the methods will depend on the specific needs of the research, including the required sample throughput, available instrumentation, and the desired biological matrix. Researchers can use the data and protocols presented in this guide to make an informed decision on the most appropriate method for their ivermectin quantification needs.

References

Ivermectin Assay Performance: A Comparative Analysis Using Ivermectin-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ivermectin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of the linearity, precision, and accuracy of ivermectin assays that utilize ivermectin-d2 as an internal standard, supported by experimental data from published studies.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Its near-identical physicochemical properties to the analyte ensure that it experiences similar extraction recovery, matrix effects, and ionization efficiency, thereby correcting for variations during sample processing and analysis and leading to enhanced accuracy and precision.[1]

Performance Characteristics of Ivermectin Assays with this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of ivermectin. The validation of these methods in accordance with regulatory guidelines from bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures the reliability of the generated data.[2][3]

Linearity

A crucial parameter for any quantitative assay, linearity demonstrates the direct proportionality between the analyte concentration and the instrument response over a defined range. Assays employing this compound consistently exhibit excellent linearity.

MatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma0.970 - 384> 0.99[2]
Human Whole Blood0.970 - 384> 0.99
Human Plasma0.5 - 250> 0.997
Human Whole Blood0.5 - 100> 0.997
Dried Blood Spots (DBS)1 - 100> 0.997
Bovine Plasma1 - 500≥ 0.998
Human, Mouse, Monkey Plasma0.1 - 1000Not specified, but linear

The wide linear ranges observed in these studies are sufficient to cover expected plasma concentrations in pharmacokinetic studies following therapeutic dosing.

Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Both are critical for the reliability of bioanalytical data. The use of this compound significantly contributes to achieving high precision and accuracy.

Intra- and Inter-Assay Precision and Accuracy in Human Plasma

Concentration LevelIntra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ (0.970 ng/mL)16.489.8 - 99.23.91 - 16.489.8 - 99.2
Low QC (3.39 ng/mL)3.9189.8 - 99.23.91 - 16.489.8 - 99.2
Medium QC (33.4 ng/mL)4.6389.8 - 99.23.91 - 16.489.8 - 99.2
High QC (308 ng/mL)5.4289.8 - 99.23.91 - 16.489.8 - 99.2

Intra- and Inter-Assay Precision and Accuracy in Human Whole Blood

Concentration LevelIntra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ (0.970 ng/mL)9.7695.9 - 1091.70 - 9.7695.9 - 109
Low QC (3.39 ng/mL)1.7095.9 - 1091.70 - 9.7695.9 - 109
Medium QC (33.4 ng/mL)3.4895.9 - 1091.70 - 9.7695.9 - 109
High QC (308 ng/mL)3.0195.9 - 1091.70 - 9.7695.9 - 109

The precision values (expressed as coefficient of variation, %CV) are well within the accepted regulatory limit of ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Similarly, the accuracy results fall within the acceptable range of 85-115% (80-120% at the LLOQ).

Experimental Protocols

The successful implementation of these assays relies on robust and well-defined experimental procedures. Below are summaries of typical protocols.

Sample Preparation

A critical step to remove interfering substances from the biological matrix.

G cluster_0 Sample Preparation Workflow Biological Matrix Biological Matrix Add this compound (IS) Add this compound (IS) Biological Matrix->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Evaporation Evaporation Solid-Phase Extraction (SPE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis G cluster_1 LC-MS/MS Analysis Pathway Autosampler Autosampler LC Column LC Column Autosampler->LC Column Injection Mass Spectrometer Mass Spectrometer LC Column->Mass Spectrometer Elution Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition Detection

References

Ivermectin-d2 Stability in Biological Samples: A Comparative Guide to Freeze-Thaw Cycle Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards and analytes in biological matrices is paramount for accurate and reliable bioanalytical data. This guide provides a comprehensive assessment of the stability of Ivermectin-d2, a commonly used internal standard, in biological samples subjected to multiple freeze-thaw cycles. The stability of its non-deuterated counterpart, ivermectin, is presented here as a direct surrogate, reflecting a standard and accepted practice in bioanalytical method validation, as the physicochemical properties of deuterated and non-deuterated isotopologues are nearly identical.

Comparative Stability Data

The stability of ivermectin, and by extension this compound, has been evaluated in several studies, consistently demonstrating its robustness under typical bioanalytical laboratory conditions. The following table summarizes the quantitative data from various studies on the freeze-thaw stability of ivermectin in human plasma and whole blood.

Number of Freeze-Thaw CyclesBiological MatrixStorage TemperatureKey FindingsAcceptance Criteria
5Human Plasma & Whole Blood-80°C to Room TemperatureStable with a deviation of ± 5%.[1]± 5% deviation
3Human Plasma-70°C ± 10°CStable.[2]Absolute deviation ≤15% from nominal concentration.[2]
3Human Plasma-80°CStorage stability within acceptable limits.[3]Mean concentration within 10% of nominal values.[3]

These findings underscore the stability of ivermectin in biological samples across multiple freeze-thaw cycles, suggesting that this compound would exhibit similar stability when used as an internal standard in pharmacokinetic and other bioanalytical studies.

Experimental Protocols

The assessment of freeze-thaw stability is a critical component of bioanalytical method validation. The general procedure followed in the cited studies involves the following key steps:

  • Sample Preparation: Quality control (QC) samples are prepared by spiking known concentrations of ivermectin (low, medium, and high concentrations) into the biological matrix (e.g., human plasma).

  • Freezing: The QC samples are frozen at a specified temperature, typically -70°C or -80°C, for a minimum of 12 to 24 hours.

  • Thawing: The frozen samples are then thawed unassisted at room temperature.

  • Cycling: The freeze-thaw cycle is repeated for a predetermined number of times (commonly three to five cycles).

  • Analysis: After the completion of the final cycle, the concentration of ivermectin in the QC samples is determined using a validated analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Evaluation: The mean concentration of the analyte in the tested QC samples is compared against the nominal concentration or the concentration of freshly prepared samples to determine the stability.

Analytical Methodology: LC-MS/MS

The quantification of ivermectin and this compound in the stability studies is predominantly performed using LC-MS/MS. This technique offers high sensitivity and selectivity for accurate measurement in complex biological matrices. A typical method involves:

  • Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix.

  • Chromatographic Separation: Reversed-phase chromatography to separate ivermectin from other components.

  • Mass Spectrometric Detection: Tandem mass spectrometry for sensitive and specific detection and quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the freeze-thaw stability of an analyte in biological samples.

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis & Evaluation A Prepare QC Samples (Low, Mid, High Conc.) B Spike Analyte into Biological Matrix A->B C Freeze Samples (-80°C, 24h) B->C D Thaw Samples (Room Temperature) C->D E Repeat Cycle (e.g., 3-5 times) D->E E->C F Analyze Samples (LC-MS/MS) E->F G Compare with Fresh Samples F->G H Determine Stability (% Deviation) G->H

Freeze-Thaw Stability Experimental Workflow.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Ivermectin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ivermectin, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. The two primary options are a stable isotope-labeled (SIL) analog, such as Ivermectin-d2, or a structurally similar compound, like Doramectin or Abamectin. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable internal standard for specific analytical needs.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization and matrix effects, providing the most effective compensation for variations during sample preparation and analysis.[1][2] However, structural analogs, which are often more readily available and cost-effective, can also provide reliable quantification when properly validated.[2]

Performance Comparison: this compound vs. Structural Analogs

The following tables summarize the performance characteristics of analytical methods employing either this compound or a structural analog as the internal standard for Ivermectin quantification in various biological matrices.

Table 1: Method Performance using this compound as Internal Standard

ParameterPlasmaWhole BloodReference
Linearity (ng/mL) 0.970 - 3840.970 - 384
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.9700.970
Intra-assay Accuracy (%) 89.8 - 99.295.9 - 109
Inter-assay Accuracy (%) 89.8 - 99.295.9 - 109
Intra-assay Precision (%CV) 3.91 - 16.41.70 - 9.76
Inter-assay Precision (%CV) 3.91 - 16.41.70 - 9.76
Absolute Recovery (%) 96 - 12396 - 123
Matrix Effect Not detectedNot detected

Table 2: Method Performance using Structural Analogs as Internal Standards

Internal StandardDoramectinAbamectin
Matrix Whole Blood (VAMS)Liver & Muscle Tissue
Linearity (ng/mL) 1 - 150Not Specified
Correlation Coefficient (r²) Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 1Not Specified
Accuracy Not SpecifiedNot Specified
Precision Not SpecifiedNot Specified
Recovery (%) Not SpecifiedNot Specified
Matrix Effect Not SpecifiedNot Specified
Reference

Experimental Methodologies

The selection of an internal standard influences the entire analytical workflow. Below are representative experimental protocols for methods using this compound and a structural analog.

Ivermectin Quantification using this compound Internal Standard

This method details the analysis of Ivermectin in human plasma and whole blood using LC-MS/MS.

1. Sample Preparation:

  • 100 µL of plasma or whole blood is subjected to phospholipid removal using a 96-well Hybrid-solid phase extraction plate.

  • This compound is added as the internal standard.

2. Chromatographic Separation:

  • An Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm) is used for separation.

  • The mobile phase consists of acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in positive ionization mode is used for detection.

Ivermectin Quantification using Doramectin Internal Standard

This method describes the analysis of Ivermectin in whole blood collected via Volumetric Absorptive Microsampling (VAMS) using UHPLC-MS/MS.

1. Sample Preparation:

  • Whole blood is collected using VAMS.

  • A protein precipitation technique with a combination of acetonitrile and methanol (1:1) is used for extraction.

  • Doramectin is added as the internal standard.

2. Chromatographic Separation:

  • An Acquity® UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) is employed for separation.

  • The mobile phase is 5 mM ammonium formate (pH 3.00) and acetonitrile (10:90) with isocratic elution.

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer with positive electrospray ionization is used.

  • Detection is performed using Multiple Reaction Monitoring (MRM) with m/z transitions of 892.41 > 569.5 for Ivermectin and 916.41 > 331.35 for Doramectin.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of Ivermectin using an internal standard with LC-MS/MS.

Ivermectin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma, Whole Blood) Add_IS Add Internal Standard (this compound or Structural Analog) Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for Ivermectin quantification.

Conclusion

The data indicates that both this compound and structural analogs can be effectively used as internal standards for the quantification of Ivermectin. The use of this compound is well-documented with comprehensive validation data demonstrating high accuracy, precision, and negligible matrix effects, reinforcing its status as the preferred choice for regulated bioanalysis. While methods using structural analogs like Doramectin are also validated and suitable for quantitative analysis, the publicly available data is less detailed in direct comparative parameters. The choice between a deuterated internal standard and a structural analog will ultimately depend on the specific requirements of the study, including regulatory expectations, cost, and availability. For the highest level of data integrity, particularly in clinical and preclinical studies, this compound is the recommended internal standard.

References

Inter-Laboratory Comparison of Ivermectin Pharmacokinetic Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Methodologies and Data Utilizing Ivermectin-d2 as an Internal Standard

This guide provides a comprehensive comparison of methodologies for the pharmacokinetic analysis of ivermectin, with a specific focus on studies employing this compound as an internal standard. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate a clearer understanding of the variations in experimental protocols and their potential impact on pharmacokinetic data. The significant inter-individual and inter-study variability in ivermectin plasma levels underscores the importance of standardized and robust analytical methods.[1][2]

I. Comparative Analysis of Experimental Protocols

The quantification of ivermectin in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring accurate and precise quantification.

Below is a summary of key parameters from a validated LC-MS/MS method for ivermectin quantification in human plasma and whole blood, which serves as a representative protocol.

ParameterSpecification
Biological Matrix Human Plasma / Whole Blood
Sample Volume 100 µL
Internal Standard This compound
Extraction Method Hybrid-Solid Phase Extraction (SPE) using a 96-well plate to remove phospholipids.
Chromatography Column Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)
Mobile Phase Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)
Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Ionization
MRM Transitions Ivermectin: m/z 892.5 → 307.1; this compound: m/z 894.5 → 309.1
Linear Range 0.970 - 384 ng/mL
Intra- & Inter-batch Precision < 15%

II. Experimental Workflow for Ivermectin Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for the quantification of ivermectin in plasma or whole blood samples using LC-MS/MS with this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Whole Blood Sample (100 µL) add_is Add this compound (Internal Standard) sample->add_is spe Hybrid-SPE (96-well plate) Phospholipid Removal add_is->spe elution Elute Analyte and Internal Standard spe->elution injection Inject into LC-MS/MS System elution->injection separation Chromatographic Separation (Agilent Poroshell 120 EC-C18) injection->separation detection Mass Spectrometric Detection (Triple Quadrupole, Positive Ionization) separation->detection quantification Quantification using SRM Ivermectin: 892.5 -> 307.1 This compound: 894.5 -> 309.1 detection->quantification calibration Calibration Curve Generation (0.970 - 384 ng/mL) quantification->calibration pk_analysis Pharmacokinetic Parameter Calculation calibration->pk_analysis

References

Evaluating the Robustness of Analytical Methods for Ivermectin: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive evaluation of the robustness of an analytical method for Ivermectin, with a specific focus on the performance of the isotopically labeled internal standard, Ivermectin-d2, in comparison to other commonly used alternatives.

The quantification of Ivermectin in biological matrices is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard is fundamental to a robust analytical method, as it compensates for variability during sample preparation and analysis. This guide delves into the experimental data from various studies to compare the performance of this compound against other internal standards, such as doramectin and abamectin, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" due to its near-identical physicochemical properties to the analyte. This results in similar retention times and ionization responses, leading to superior correction for matrix effects and other sources of error.

The following tables summarize the performance of this compound and other internal standards based on published validation data.

Table 1: Comparison of Method Validation Parameters for Ivermectin Analysis Using Different Internal Standards

ParameterThis compoundDoramectinAbamectin
Linearity Range 0.970 - 384 ng/mL[1]1 - 150 ng/mL[2]0.1 - 1000 ng/mL[3]
Intra-day Precision (%RSD) 1.70 - 9.76%[1]Not explicitly stated<15%
Inter-day Precision (%RSD) 3.91 - 16.4%[1]Not explicitly stated<15%
Accuracy (%RE) 89.8 - 109%Not explicitly stated90.3 - 107.8%
Recovery 96 - 123%Not explicitly stated>80%
Matrix Effect Minimal to no effect, compensated by ISNot explicitly statedNo significant effect observed

Table 2: Stability of Ivermectin in Human Plasma

Stability ConditionIvermectin Concentration ChangeReference
Bench top (20°C for 8 h)Within ± 15% of actual concentration
Three freeze-thaw cyclesWithin ± 15% of actual concentration
Long-term (-80°C for 30 days)Within ± 15% of actual concentration
Long-term (-80°C for at least 2 years and 9 months)Stable

The data consistently demonstrates that methods employing this compound exhibit excellent linearity, precision, accuracy, and recovery. A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects, which can significantly impact the accuracy of LC-MS/MS analyses. Studies have shown that with this compound, the normalized matrix factor ratios are close to 1, indicating excellent compensation for variations in recovery and ionization.

While methods using alternative internal standards like doramectin and abamectin also demonstrate acceptable performance, the use of a non-isotopically labeled internal standard may not always perfectly mimic the behavior of ivermectin, potentially leading to less effective correction for matrix effects under certain conditions. For instance, abamectin has been successfully used as an internal standard, with studies showing that the yields of its fluorescent derivative are identical to that of ivermectin, thus eliminating derivative yield as a source of analytical variation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Ivermectin using different internal standards.

Method 1: Ivermectin Quantification using this compound Internal Standard

This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the sensitive and selective quantification of Ivermectin in human plasma and whole blood.

  • Sample Preparation:

    • To 100 µL of plasma or whole blood, add the internal standard solution (this compound).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)

    • Flow Rate: 0.5 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions:

      • Ivermectin: m/z 892.5 → 307.1

      • This compound: m/z 894.5 → 309.1

Method 2: Ivermectin Quantification using Doramectin Internal Standard

This method is designed for the analysis of Ivermectin in whole blood collected via volumetric absorptive microsampling (VAMS).

  • Sample Preparation:

    • Extract the VAMS tip containing the blood sample with a mixture of acetonitrile and methanol (1:1, v/v) containing the internal standard (doramectin).

    • Vortex and centrifuge the sample.

    • Analyze the supernatant by LC-MS/MS.

  • LC-MS/MS Conditions:

    • LC Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: 5 mM ammonium formate (pH 3.0) and acetonitrile (10:90, v/v) with isocratic elution

    • Flow Rate: 0.2 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions:

      • Ivermectin: m/z 892.41 → 569.5

      • Doramectin: m/z 916.41 → 331.35

Method 3: Ivermectin Quantification using Abamectin Internal Standard

This method is suitable for the quantification of Ivermectin in plasma samples.

  • Sample Preparation:

    • Perform solid-phase extraction (SPE) using C18 cartridges.

    • Condition the SPE cartridge with methanol and water.

    • Load the plasma sample spiked with the internal standard (abamectin).

    • Wash the cartridge and elute the analytes.

    • Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: ACE C18 (50 x 3 mm, 3 µm)

    • Mobile Phase: 0.1% acetic acid and methanol:acetonitrile (1:1, v/v)

    • Ionization Mode: Negative electrospray ionization (ESI-)

    • MRM Transitions: Specific transitions for Ivermectin and Abamectin are monitored.

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.

Ivermectin_Analysis_Workflow_with_Ivermectin_d2 Sample Plasma/Blood Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS

Caption: Workflow for Ivermectin analysis using this compound.

Ivermectin_Analysis_Workflow_with_Doramectin VAMS_Sample VAMS Blood Sample Extraction Extraction with Acetonitrile/Methanol + Doramectin VAMS_Sample->Extraction Centrifuge Vortex & Centrifuge Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS

Caption: Workflow for VAMS-based Ivermectin analysis with Doramectin.

Ivermectin_Analysis_Workflow_with_Abamectin Plasma_Sample Plasma Sample Add_IS Add Abamectin Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS

Caption: Workflow for Ivermectin analysis using Abamectin via SPE.

References

A Comparative Guide to Incurred Sample Reanalysis for Ivermectin Assays: A Focus on Ivermectin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of ivermectin in biological matrices, with a specific focus on the use of the stable isotope-labeled internal standard, Ivermectin-d2. The objective is to present a clear overview of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing this compound against alternative analytical approaches, supported by experimental data and detailed protocols.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis (ISR) is a critical component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] It serves to demonstrate the reproducibility and reliability of a bioanalytical method when analyzing authentic study samples, as opposed to the spiked quality control (QC) samples used during method validation.[1] The standard acceptance criterion for small molecules like ivermectin requires that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat measurements should be within ±20% of their mean.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based quantification. This is due to its ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus compensating for variability in these steps and enhancing the accuracy and precision of the measurement.

Comparison of Bioanalytical Methods for Ivermectin

This section compares the performance of an LC-MS/MS method using this compound as an internal standard with alternative methods, primarily High-Performance Liquid Chromatography (HPLC) with other internal standards like doramectin or moxidectin.

Table 1: Performance Characteristics of Ivermectin Bioanalytical Methods
ParameterLC-MS/MS with this compoundHPLC with Doramectin ISHPLC with Fluorescence Detection (Moxidectin IS)
Internal Standard This compound (stable isotope-labeled)Doramectin (structural analog)Moxidectin (structural analog)
Linearity Range 0.1 - 1000 ng/mL[2]0.5 - 12.5 mg/kg (in feed)[1]0.2 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 mg/kg (in feed)0.2 ng/mL
Intra-day Precision (%RSD) < 15%Not explicitly stated for plasmaNot explicitly stated for plasma
Inter-day Precision (%RSD) < 15%Not explicitly stated for plasmaNot explicitly stated for plasma
Accuracy (% Bias) Within ± 15%Not explicitly stated for plasmaNot explicitly stated for plasma
Incurred Sample Reanalysis Pass Rate >94% of samples within ±20% differenceData not availableData not available
Direct Method Comparison: LC-MS/MS vs. HPLC-Fluorescence

A study directly compared the performance of a sensitive LC-MS/MS method with a previously validated HPLC-fluorescence (HPLC-FL) method by re-analyzing clinical samples. The results demonstrated a good linear correlation (r² = 0.9956) between the concentrations obtained from the two assays. For the incurred sample reanalysis, 94% of the samples had a percentage difference within ±20% of the average value between the two methods. The mean plasma concentrations of ivermectin measured by LC-MS/MS were found to be within ±15% of the values initially reported by the HPLC-FL method, indicating no significant differences between the two assays.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Ivermectin in Human Plasma using this compound

This protocol is based on a validated high-throughput method for the quantification of ivermectin in human plasma.

1. Sample Preparation: Hybrid Solid-Phase Extraction (SPE)

  • To 100 µL of plasma sample, add the internal standard (this compound) solution.

  • Perform protein precipitation by adding acetonitrile.

  • Load the supernatant onto a 96-well Hybrid-SPE® plate.

  • Wash the plate to remove phospholipids and other interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and 2 mM ammonium formate with 0.5% formic acid.

  • Flow Rate: As optimized for the specific column and system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for ivermectin and this compound. The ammonium adduct ([M+NH4]+) is commonly used for quantification.

3. Incurred Sample Reanalysis (ISR) Procedure

  • Select a subset of study samples (typically 5-10%).

  • Reanalyze the selected samples in a separate analytical run on a different day.

  • Calculate the percentage difference between the initial and reanalyzed concentrations using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] * 100.

  • The ISR is successful if at least 67% of the reanalyzed samples have a percentage difference within ±20%.

Protocol 2: Alternative HPLC Method with Doramectin Internal Standard

This protocol describes a general approach for ivermectin analysis using HPLC with UV detection and doramectin as an internal standard, primarily for non-biological matrices but adaptable for plasma with appropriate extraction.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To the plasma sample, add the doramectin internal standard solution.

  • Perform a solid-phase extraction using a C18 cartridge to clean up the sample.

  • Elute the analyte and internal standard.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC Analysis

  • Chromatographic Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detector set at 245 nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described bioanalytical methods and the logical process of incurred sample reanalysis.

LC-MS/MS with this compound Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Hybrid_SPE Hybrid SPE Cleanup Protein_Precipitation->Hybrid_SPE Elution Elution Hybrid_SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (+ESI, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

Caption: Workflow for Ivermectin analysis using LC-MS/MS with this compound.

Alternative HPLC Method Workflow cluster_sample_prep_alt Sample Preparation cluster_analysis_alt HPLC Analysis Plasma_Sample_Alt Plasma Sample Add_IS_Alt Add Doramectin IS Plasma_Sample_Alt->Add_IS_Alt SPE_Cleanup Solid-Phase Extraction (C18) Add_IS_Alt->SPE_Cleanup Elution_Alt Elution SPE_Cleanup->Elution_Alt Evaporation_Reconstitution_Alt Evaporation & Reconstitution Elution_Alt->Evaporation_Reconstitution_Alt HPLC_Separation HPLC Separation (C18 Column) Evaporation_Reconstitution_Alt->HPLC_Separation UV_Detection UV Detection (245 nm) HPLC_Separation->UV_Detection Data_Analysis_Alt Data Analysis UV_Detection->Data_Analysis_Alt

Caption: Workflow for an alternative HPLC method for Ivermectin analysis.

Incurred Sample Reanalysis (ISR) Logic Initial_Analysis Initial Sample Analysis Select_Samples Select Samples for ISR (5-10% of total) Initial_Analysis->Select_Samples Reanalysis Reanalyze Samples (Separate Run, Different Day) Select_Samples->Reanalysis Calculate_Difference Calculate % Difference [(Repeat - Initial) / Mean] * 100 Reanalysis->Calculate_Difference Acceptance_Criteria Is % Difference within ±20%? Calculate_Difference->Acceptance_Criteria Count_Pass Count Passing Samples Acceptance_Criteria->Count_Pass Yes Final_Check Is Pass Rate >= 67%? Acceptance_Criteria->Final_Check No Count_Pass->Final_Check ISR_Pass ISR Passed Final_Check->ISR_Pass Yes ISR_Fail ISR Failed (Investigate & Document) Final_Check->ISR_Fail No

Caption: Logical workflow for conducting Incurred Sample Reanalysis.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, offers a highly sensitive, specific, and robust method for the quantification of ivermectin in biological matrices. The excellent performance in incurred sample reanalysis, as demonstrated in clinical studies, underscores the reliability of this approach for pharmacokinetic and other drug development studies. While alternative methods like HPLC with UV or fluorescence detection can be employed, they may not offer the same level of selectivity and sensitivity as LC-MS/MS. For pivotal studies requiring high confidence in the bioanalytical data, the LC-MS/MS method with this compound as the internal standard is the recommended approach.

References

Performance of Ivermectin-d2 in Mass Spectrometry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ivermectin, the choice of an appropriate internal standard and mass spectrometry platform is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Ivermectin-d2 as an internal standard across different mass spectrometry instruments, supported by experimental data and detailed protocols. We also explore alternative internal standards to provide a broader perspective on method development for Ivermectin quantification.

Ivermectin, a broad-spectrum antiparasitic agent, is widely used in both human and veterinary medicine. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and regulatory compliance. The stable isotope-labeled internal standard, this compound, is frequently employed to correct for matrix effects and variations in sample processing and instrument response. This guide delves into the performance characteristics of this compound in the most commonly used mass spectrometry platform for quantitative bioanalysis: the triple quadrupole mass spectrometer. Furthermore, it provides a comparative overview of alternative internal standards and discusses considerations for method development on high-resolution mass spectrometry systems.

Performance of this compound on Triple Quadrupole Mass Spectrometry

Triple quadrupole (QqQ) mass spectrometers, operated in multiple reaction monitoring (MRM) mode, are the gold standard for targeted quantification due to their high sensitivity, selectivity, and wide dynamic range. Several studies have validated the use of this compound as an internal standard for the LC-MS/MS quantification of Ivermectin in various biological matrices, including plasma, whole blood, and dried blood spots.[1][2][3][4]

A prominent example is the method validated on a Sciex API 5000 triple quadrupole mass spectrometer.[3] This method demonstrates the robust performance of this compound in achieving high sensitivity and precision for the analysis of Ivermectin in human plasma and whole blood.

Experimental Protocol: Ivermectin Quantification with this compound on a Triple Quadrupole MS

Below is a summary of a typical experimental protocol for the quantification of Ivermectin using this compound as an internal standard on a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Matrix: Human plasma or whole blood.

  • Extraction: Protein precipitation using acetonitrile. This is a simple and effective method for removing the majority of proteins from the sample.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of Ivermectin and this compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is standard.

3. Mass Spectrometry (MS):

  • Instrument: Triple quadrupole mass spectrometer (e.g., Sciex API 5000).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the most common method for ionizing Ivermectin and its deuterated analog.

  • MRM Transitions:

    • Ivermectin: The precursor ion ([M+NH4]+) is typically m/z 892.5, which is fragmented to a product ion of m/z 307.1.

    • This compound: The precursor ion ([M+NH4]+) is m/z 894.5, fragmenting to a product ion of m/z 309.1.

  • Collision Energy: Optimized for the specific instrument and transition.

Performance Data

The following table summarizes the quantitative performance of a validated LC-MS/MS method for Ivermectin using this compound as an internal standard on a Sciex API 5000 triple quadrupole mass spectrometer.

Performance MetricResult
Linear Range0.970 - 384 ng/mL
Lower Limit of Quantification (LLOQ)0.970 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery96-123%
Matrix EffectNo significant matrix effect observed

This data demonstrates that this compound provides excellent performance as an internal standard on a triple quadrupole platform, enabling sensitive and accurate quantification of Ivermectin in complex biological matrices.

Comparison with Alternative Internal Standards

While this compound is a highly effective internal standard, other molecules with similar chemical and physical properties can also be used. The most common alternatives are other avermectins, such as doramectin and abamectin.

Doramectin

Doramectin is a structural analog of Ivermectin and has been successfully used as an internal standard in several validated LC-MS/MS methods for Ivermectin quantification.

Performance Data for Doramectin as an Internal Standard:

Mass SpectrometerLinear RangeLLOQPrecision (%CV)Accuracy (%Bias)Reference
Triple Quadrupole1 - 150 ng/mL1 ng/mL< 15%Within ±15%
Abamectin

Abamectin, another member of the avermectin family, has also been employed as an internal standard for Ivermectin analysis.

Performance Data for Abamectin as an Internal Standard:

Mass SpectrometerLinear RangeLLOQPrecision (%CV)Accuracy (%Bias)Reference
Triple Quadrupole0.5 - 200 ng/mL0.5 ng/mL< 8%< 14%

Considerations for Choosing an Internal Standard:

  • Isotopic Labeling: this compound, being a stable isotope-labeled version of the analyte, is considered the ideal internal standard. It co-elutes with Ivermectin and experiences identical ionization and fragmentation behavior, providing the most accurate correction for matrix effects.

  • Structural Similarity: Doramectin and abamectin are structurally similar to Ivermectin and have similar chromatographic and mass spectrometric properties. This makes them suitable alternatives when a deuterated standard is not available or cost-prohibitive.

  • Availability and Cost: The availability and cost of the internal standard are practical considerations in method development.

  • Potential for Interference: It is crucial to ensure that the chosen internal standard does not have any interfering peaks from the matrix or other co-administered drugs.

Performance on High-Resolution Mass Spectrometry (HRMS) Platforms

While triple quadrupole instruments are the workhorses of quantitative bioanalysis, high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are increasingly being used. These instruments offer high mass accuracy and resolution, which can provide enhanced selectivity, especially in complex matrices.

Currently, there is a limited amount of published data specifically detailing the quantitative performance of this compound on Q-TOF or Orbitrap platforms. However, the principles of using a stable isotope-labeled internal standard remain the same. The high resolving power of these instruments can be advantageous in separating the analyte and internal standard signals from matrix interferences with high confidence.

When developing methods on HRMS platforms, the high mass accuracy allows for the use of a narrow mass extraction window, which significantly reduces background noise and improves the signal-to-noise ratio. This can potentially lead to lower limits of quantification compared to triple quadrupole systems.

Experimental Workflows and Signaling Pathways

To visualize the experimental process, the following diagrams, generated using the DOT language, illustrate a typical workflow for Ivermectin analysis and a conceptual representation of the analytical signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Blood, etc.) add_is Add this compound (Internal Standard) sample->add_is extract Protein Precipitation (e.g., Acetonitrile) add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Separation) supernatant->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Report Results quant->report

A typical experimental workflow for the quantification of Ivermectin using LC-MS/MS.

analytical_pathway cluster_instrument Mass Spectrometer cluster_output Output ion_source Ion Source (ESI+) quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 Ions collision_cell Collision Cell (Fragmentation) quad1->collision_cell Selected Ions (m/z 892.5, 894.5) quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 Fragment Ions detector Detector quad3->detector Selected Fragments (m/z 307.1, 309.1) signal Electrical Signal detector->signal chromatogram Chromatogram (Peak Area) signal->chromatogram

Conceptual signaling pathway within a triple quadrupole mass spectrometer for Ivermectin analysis.

Conclusion

This compound has demonstrated excellent performance as an internal standard for the quantification of Ivermectin in biological matrices using triple quadrupole mass spectrometry. It provides high accuracy, precision, and sensitivity, making it the preferred choice for regulated bioanalysis. Alternative internal standards like doramectin and abamectin can also offer reliable quantification and are viable options depending on the specific requirements of the assay.

While data on the performance of this compound on high-resolution mass spectrometry platforms is still emerging, the inherent advantages of these instruments in terms of selectivity and mass accuracy suggest that it will be a valuable tool for future bioanalytical methods. The choice of mass spectrometry platform and internal standard should be based on the specific analytical needs, regulatory requirements, and available resources. This guide provides the foundational information for researchers to make informed decisions in the development and validation of robust and reliable methods for Ivermectin quantification.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ivermectin-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Ivermectin-d2, a deuterated form of a potent pharmaceutical compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks associated with its handling and disposal. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance with significant health and environmental risks. The Safety Data Sheet (SDS) indicates that it is fatal if swallowed and toxic in contact with skin.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through single and repeated exposure.[1] Furthermore, this compound is very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1]

Hazard Classification Summary:

Hazard CategoryGHS ClassificationHazard Statement
Acute Oral Toxicity Category 2H300: Fatal if swallowed
Acute Dermal Toxicity Category 3H311: Toxic in contact with skin
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Single Exposure) Category 1H370: Causes damage to organs
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs through prolonged or repeated exposure
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Do not mix this compound waste with non-hazardous trash.

    • Collect all waste materials, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling:

    • The container must be labeled as "Hazardous Waste" and include the specific chemical name "this compound."

    • The label should also display the appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Storage:

    • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Waste Manifesting and Transportation:

    • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

    • Complete a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.

  • Final Disposal:

    • The recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted hazardous waste incineration facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

    • Landfilling is not a suitable disposal method for this compound due to its potential to leach into the soil and groundwater.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of this compound Waste (Unused product, contaminated PPE, etc.) B Segregate as Hazardous Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Secure, Designated Area C->D E Arrange for Licensed Disposal Vendor D->E F Complete Hazardous Waste Manifest E->F G Transport to Permitted Facility F->G H High-Temperature Incineration G->H

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ivermectin-d2

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent, Ivermectin. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

This compound, while a valuable tool in drug development and research, presents significant health hazards. It is classified as acutely toxic if swallowed or in contact with skin, is suspected of damaging fertility or the unborn child, and can cause organ damage with single or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the foundation of a robust safety plan. The following table summarizes its primary hazard classifications.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral2Fatal if swallowed[1]
Acute Toxicity, Dermal3Toxic in contact with skin
Reproductive Toxicity2Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Single Exposure)1Causes damage to organs
Specific Target Organ Toxicity (Repeated Exposure)1Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute1Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic1Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is necessary when handling this compound. The following table outlines the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Respiratory NIOSH/MSHA-approved respirator or a positive pressure air-supplied respirator.Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust is generated, a self-contained breathing apparatus may be necessary.
Hands Chemical-resistant gloves (Nitrile or PVC).Double gloving is highly recommended to prevent exposure. Change gloves frequently, at least every 30-60 minutes, and immediately if contaminated or damaged. Ensure cuffs are tucked under the sleeves of the lab coat.
Eyes Safety glasses with side shields or chemical splash goggles.If there is a risk of splashes or aerosol generation, a face shield should be worn in addition to goggles.
Body Laboratory coat or a disposable gown.A lab coat with a solid front, long sleeves, and tight-fitting cuffs is essential. For tasks with a higher risk of contamination, consider an apron or a disposable suit.

Procedural Workflow for Handling this compound

To ensure safety at every stage, from preparation to disposal, a systematic workflow should be followed. The diagram below illustrates the key steps for handling this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 handling1 Work in a designated, well-ventilated area (e.g., fume hood) prep2->handling1 handling2 Weigh and handle solid material carefully to avoid dust generation handling1->handling2 handling3 Prepare solutions in a fume hood handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 cleanup2 Carefully doff PPE, avoiding self-contamination cleanup1->cleanup2 disposal1 Dispose of contaminated waste in a designated hazardous waste container cleanup2->disposal1 disposal2 Dispose of empty containers as hazardous waste disposal1->disposal2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.